molecular formula C13H20N2O2S B2603331 tert-butyl N-(4-cyclopentyl-1,3-thiazol-5-yl)carbamate CAS No. 1461706-90-0

tert-butyl N-(4-cyclopentyl-1,3-thiazol-5-yl)carbamate

Número de catálogo: B2603331
Número CAS: 1461706-90-0
Peso molecular: 268.38
Clave InChI: MCYAVHPUAINAGT-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Tert-butyl N-(4-cyclopentyl-1,3-thiazol-5-yl)carbamate is a useful research compound. Its molecular formula is C13H20N2O2S and its molecular weight is 268.38. The purity is usually 95%.
BenchChem offers high-quality tert-butyl N-(4-cyclopentyl-1,3-thiazol-5-yl)carbamate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about tert-butyl N-(4-cyclopentyl-1,3-thiazol-5-yl)carbamate including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name

tert-butyl N-(4-cyclopentyl-1,3-thiazol-5-yl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O2S/c1-13(2,3)17-12(16)15-11-10(14-8-18-11)9-6-4-5-7-9/h8-9H,4-7H2,1-3H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCYAVHPUAINAGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=C(N=CS1)C2CCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Technical Whitepaper: Physicochemical Profiling and Synthetic Methodologies of tert-Butyl N-(4-cyclopentyl-1,3-thiazol-5-yl)carbamate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the 5-aminothiazole motif is a privileged pharmacophore, frequently utilized as a bioisostere for highly functionalized aromatic systems. The compound tert-butyl N-(4-cyclopentyl-1,3-thiazol-5-yl)carbamate (CAS: 1461706-90-0) represents a highly specialized, commercially available building block designed for the rapid synthesis of complex kinase inhibitors and G-protein-coupled receptor (GPCR) modulators[1].

Direct functionalization of the 5-position of the thiazole ring with an amino group is synthetically challenging due to the electron-rich nature of the resulting heterocycle, which makes it highly susceptible to oxidative degradation[2]. By masking the reactive 5-amino group as a tert-butyl carbamate (Boc) and introducing a lipophilic cyclopentyl group at the 4-position, this molecule provides exceptional bench stability while preserving downstream synthetic versatility. This whitepaper details the physicochemical properties, de novo synthetic workflows, and self-validating deprotection protocols required to effectively utilize this intermediate in drug discovery programs.

Structural and Physicochemical Profiling

The strategic design of tert-butyl N-(4-cyclopentyl-1,3-thiazol-5-yl)carbamate relies on three distinct structural domains:

  • The Thiazole Core: Provides critical hydrogen bond acceptor (HBA) capabilities via the nitrogen atom and contributes to the overall metabolic stability of the final drug candidate[3].

  • The 4-Cyclopentyl Substituent: Introduces a defined vector of lipophilic bulk. In kinase inhibitors, this cycloalkane ring is often utilized to occupy the hydrophobic selectivity pockets adjacent to the ATP-binding hinge region.

  • The Boc-Carbamate (Position 5): Acts as an electronic buffer. The electron-withdrawing nature of the carbamate carbonyl reduces the electron density of the thiazole ring, preventing spontaneous oxidation while providing a traceless protecting group for late-stage functionalization[4].

Table 1: Physicochemical and Structural Properties
PropertyValueScientific Implication
CAS Registry Number 1461706-90-0Unique identifier for procurement and database indexing[1].
Molecular Formula C₁₃H₂₀N₂O₂SConfirms stoichiometry for mass spectrometry and elemental analysis.
Molecular Weight 268.38 g/mol Optimal low-MW building block, leaving ample room for target elaboration without violating Lipinski's Rule of 5.
Monoisotopic Mass 268.1245 DaExact mass for high-resolution mass spectrometry (HRMS) validation[5].
Topological Polar Surface Area (TPSA) ~79.5 ŲEnsures moderate membrane permeability; suitable for intracellular targets[5].
Hydrogen Bond Donors (HBD) 1The carbamate N-H acts as a single donor.
Hydrogen Bond Acceptors (HBA) 4Thiazole N, Thiazole S, and two Carbamate O atoms.
Rotatable Bonds 4Provides sufficient conformational flexibility for induced-fit target binding[5].

De Novo Synthesis Protocol: The Hantzsch-Curtius Sequence

While classical approaches like the 2 can yield 5-aminothiazoles directly from α -aminonitriles[2], the most robust and scalable method to achieve the Boc-protected variant is via the Curtius Rearrangement of a pre-formed thiazole-5-carboxylic acid.

Synthesis_Workflow A 4-Cyclopentylthiazole -5-carboxylic acid B Acyl Azide Formation (+ DPPA, Et3N) A->B Activation C Isocyanate Intermediate (- N2 Gas) B->C Curtius Rearrangement D tert-Butyl Carbamate (+ t-BuOH, Heat) C->D Nucleophilic Trapping

Fig 1. Curtius rearrangement workflow for the synthesis of the Boc-protected 5-aminothiazole.

Step-by-Step Methodology: Curtius Rearrangement
  • Rationale: Direct amination of the 5-position is inefficient. The Curtius rearrangement bypasses this by converting a stable carboxylic acid into a reactive isocyanate, which is immediately trapped by tert-butanol to form the target carbamate.

  • Reagents: 4-Cyclopentylthiazole-5-carboxylic acid (1.0 eq), Diphenylphosphoryl azide (DPPA, 1.1 eq), Triethylamine (Et₃N, 1.2 eq), anhydrous tert-Butanol (t-BuOH, serving as both solvent and nucleophile).

Protocol:

  • Activation: Suspend the starting 4-cyclopentylthiazole-5-carboxylic acid in anhydrous t-BuOH (0.2 M) under an inert argon atmosphere. Add Et₃N and stir for 10 minutes to form the soluble carboxylate salt.

  • Azide Generation: Add DPPA dropwise at room temperature.

    • Causality: DPPA is selected because it safely generates the acyl azide in situ, completely avoiding the handling of highly toxic and explosive sodium azide salts.

  • Thermal Rearrangement: Gradually heat the reaction mixture to 85°C (reflux).

    • Self-Validation: The steady evolution of nitrogen gas (N₂) serves as a visual, self-validating indicator that the acyl azide is successfully decomposing into the reactive isocyanate intermediate.

  • Nucleophilic Trapping: Maintain reflux for 4 to 6 hours. The reaction is deemed complete when N₂ gas evolution ceases. The in situ generated isocyanate is immediately attacked by the t-BuOH solvent, yielding the stable Boc-carbamate.

  • Isolation: Concentrate the mixture under reduced pressure. Partition the residue between ethyl acetate and 5% aqueous NaHCO₃ to remove residual phosphoric acid byproducts. Dry over anhydrous Na₂SO₄ and purify via flash chromatography (Hexanes/EtOAc) to isolate the pure tert-butyl N-(4-cyclopentyl-1,3-thiazol-5-yl)carbamate.

Deprotection Kinetics and Downstream Reactivity

To utilize this building block in drug discovery, the Boc group must be cleanly removed to unmask the nucleophilic 5-amino group.

Deprotection_Workflow Boc tert-butyl N-(4-cyclopentyl -1,3-thiazol-5-yl)carbamate Acid Acidic Cleavage (4N HCl in Dioxane, 0°C to RT) Boc->Acid Deprotection Amine 5-Amino-4-cyclopentylthiazole Hydrochloride Salt (Precipitate) Acid->Amine - CO2, - Isobutylene Coupling Amide Coupling (HATU, DIPEA, Carboxylic Acid) Amine->Coupling Neutralization & Activation Product Target Pharmacophore (Kinase/GPCR Modulator) Coupling->Product C-N Bond Formation

Fig 2. Self-validating deprotection and downstream amide coupling workflow.

Step-by-Step Methodology: Acidic Cleavage
  • Rationale: While Trifluoroacetic acid (TFA) in dichloromethane is a common Boc-deprotection strategy, it yields a hygroscopic TFA salt. For electron-rich 5-aminothiazoles,4[4]. It generates a highly crystalline hydrochloride salt that can be isolated without aqueous workup, preventing oxidative degradation of the free amine.

Protocol:

  • Dissolution: Dissolve tert-butyl N-(4-cyclopentyl-1,3-thiazol-5-yl)carbamate (1.0 eq) in a minimal volume of anhydrous methanol or dichloromethane (0.5 M) and chill to 0°C.

  • Acidification: Slowly add 4N HCl in 1,4-dioxane (10.0 eq).

    • Causality: The strictly anhydrous acidic environment selectively protonates the carbamate oxygen, initiating the elimination of isobutylene and carbon dioxide without hydrolyzing the thiazole ring.

  • Cleavage: Remove the ice bath and stir at room temperature for 3 hours.

    • Self-Validation: The reaction's progress is physically manifested by the cessation of CO₂ gas bubbling and the spontaneous precipitation of the 5-amino-4-cyclopentylthiazole hydrochloride salt from the solution[4].

  • Isolation: Add cold diethyl ether to the reaction flask to drive the precipitation to absolute completion. Isolate the solid via vacuum filtration and wash with n-pentane.

    • Causality: This filtration bypasses the need for basic aqueous workup. The resulting dry HCl salt is bench-stable and ready for immediate use in downstream HATU/DIPEA-mediated amide couplings.

Applications in Drug Discovery

The unmasked 5-amino-4-cyclopentylthiazole is a highly sought-after nucleophile in the synthesis of advanced therapeutics. Its unique electronic profile allows it to act as a potent hydrogen bond donor/acceptor pair when converted into an amide or urea.

  • Kinase Inhibitors: The thiazole nitrogen frequently acts as a hinge-binding motif, interacting with the backbone NH of the kinase hinge region. Patent literature highlights the use of highly substituted aminothiazoles in the development of6[6] and CSF-1R inhibitors used in novel cancer therapeutics[2].

  • GPCR Modulators: The lipophilic cyclopentyl group enhances blood-brain barrier (BBB) penetration. Similar aminothiazole derivatives have recently been patented as potent 7[7], aimed at stimulating remyelination in neurodegenerative diseases such as Multiple Sclerosis (MS) and Alzheimer's disease.

References

  • Accela ChemBio.
  • Taylor & Francis. "Review of the synthesis and biological activity of thiazoles.
  • Wikipedia. "Cook–Heilbron thiazole synthesis." Wikipedia, The Free Encyclopedia.
  • ChemicalBook. "5-AMINOTHIAZOLE HCL | 942631-51-8 Synthesis and Properties." ChemicalBook.
  • European Patent Office. "EP 2393806 B1: INHIBITORS OF JUN N-TERMINAL KINASE.
  • World Intellectual Property Organization. "WO2025038863A1: Indole and pyrroloypyridine derivatives as gpr17 modulators.

Sources

Unlocking the Pharmacological Potential of tert-Butyl N-(4-cyclopentyl-1,3-thiazol-5-yl)carbamate Derivatives: A Mechanistic Whitepaper

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Rationale

In modern medicinal chemistry, the strategic selection of synthetic building blocks dictates the success of downstream lead optimization. tert-Butyl N-(4-cyclopentyl-1,3-thiazol-5-yl)carbamate (CAS: 1461706-90-0) serves as a highly privileged, Boc-protected precursor[1]. While the compound itself is synthetically inert due to the tert-butyloxycarbonyl (Boc) protecting group, its deprotection yields the 4-cyclopentyl-1,3-thiazol-5-amine scaffold.

This specific aminothiazole core is a cornerstone in the design of highly potent, targeted therapeutics. By leveraging the hydrogen-bonding capacity of the liberated amine and the precise steric bulk of the cyclopentyl group, researchers have developed two major classes of therapeutics:

  • Oncology: ATP-competitive Cyclin-Dependent Kinase 4 and 6 (CDK4/6) inhibitors[2].

  • Endocrinology/Metabolism: Selective 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) inhibitors[3].

This whitepaper details the mechanisms of action, structure-activity relationships (SAR), and self-validating experimental workflows required to harness this scaffold effectively.

Mechanism of Action I: Selective CDK4/6 Inhibition in Oncology

The dysregulation of the cell cycle, particularly the hyperactivation of the Cyclin D-CDK4/6-Retinoblastoma (Rb) pathway, is a hallmark of numerous malignancies[4]. Derivatives of the 4-cyclopentyl-1,3-thiazol-5-amine scaffold (specifically thiazolyl-pyrimidine analogs) act as highly selective, ATP-competitive inhibitors of CDK4/6[5].

Structural Basis of Action (Causality of SAR)

The potency and selectivity of these derivatives are not accidental; they are the result of precise spatial geometry:

  • The Amine Linker: Once the Boc group is removed, the resulting secondary amine acts as a critical hydrogen bond donor. It interacts directly with the highly conserved Asp163 residue in the hinge region of the CDK6 ATP-binding pocket[6].

  • The Cyclopentyl Moiety: The cyclopentyl group at the C4 position of the thiazole ring is the primary driver of selectivity. It projects deep into a hydrophobic pocket controlled by the kinase "gatekeeper" residue. Because the gatekeeper pocket in CDK4/6 is dimensionally distinct from that of CDK2 and CDK9, the cyclopentyl group provides optimal steric fit for CDK4/6 while sterically clashing with off-target CDKs[4].

CDK46_Pathway Mitogen Mitogenic Signals CyclinD Cyclin D Upregulation Mitogen->CyclinD activates CDK46 CDK4/6 Complex CyclinD->CDK46 binds RbE2F Rb-E2F Complex (Inactive E2F) CDK46->RbE2F phosphorylates Inhibitor Thiazol-5-amine Derivatives Inhibitor->CDK46 ATP-competitive inhibition PhosphoRb Hyperphosphorylated Rb RbE2F->PhosphoRb dissociation E2F Free E2F (Active) RbE2F->E2F release CellCycle G1 to S Phase Transition E2F->CellCycle transcription

Caption: Mechanism of CDK4/6 inhibition by thiazol-5-amine derivatives blocking G1/S transition.

Mechanism of Action II: 11β-HSD1 Inhibition in Metabolic Disease

Beyond kinase inhibition, the cyclopentyl-thiazole core is utilized to synthesize thiazol-4(5H)-one (thiazolone) derivatives. These compounds are potent inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1)[3].

Structural Basis of Action

11β-HSD1 is an endoplasmic reticulum-resident enzyme responsible for the prereceptor conversion of inactive cortisone to active cortisol. Elevated local cortisol drives metabolic syndrome, obesity, and tumor proliferation[7][8].

  • Catalytic Pocket Binding: Thiazolone derivatives bind adjacent to the catalytic Tyr183 and Ser170 residues of 11β-HSD1[7].

  • Lipophilic Anchoring: The cyclopentyl group enhances the overall lipophilicity of the molecule, allowing it to anchor securely within the hydrophobic region of the NADP(H) binding pocket, yielding IC50 values in the low nanomolar range and excellent selectivity over the 11β-HSD2 isoform[3].

HSD1_Pathway Cortisone Inactive Cortisone HSD1 11β-HSD1 Enzyme (ER Lumen) Cortisone->HSD1 substrate Cortisol Active Cortisol HSD1->Cortisol reduction (NADPH) GR Glucocorticoid Receptor (GR) Cortisol->GR activates Inhibitor Thiazolone Derivatives Inhibitor->HSD1 competitive inhibition Metabolic Metabolic Syndrome & Tumor Proliferation GR->Metabolic gene transcription

Caption: 11β-HSD1 pathway inhibition by thiazolone derivatives preventing cortisol activation.

Quantitative Data Summary

The table below consolidates the inhibitory profiles of key derivatives synthesized from the 4-cyclopentyl-1,3-thiazol-5-amine scaffold, demonstrating its versatility across different target classes.

Compound Class / IDPrimary TargetSecondary TargetIC50 / Ki ValueSelectivity ProfileReference
Compound 83 (Thiazolyl-pyrimidine)CDK4 / CDK6CDK2, CDK9Ki = 1 nM (CDK4)Ki = 34 nM (CDK6)High selectivity over CDK1, CDK2, CDK7, and CDK9.[5]
Compound 3h (Thiazolone spiro-derivative)11β-HSD111β-HSD2IC50 = 0.07 µM>50-fold selectivity over 11β-HSD2; superior to Carbenoxolone.[3]
Compound 11c (Triazolo-pyrimidine hybrid)PIM1 / CDK2CHK1IC50 = 0.49 µM (PIM1)IC50 = 0.845 µM (CDK2)Multi-target kinase inhibitor with favorable safety profile.[9]

Experimental Protocols & Self-Validating Workflows

To ensure high-fidelity data, the following protocols integrate built-in causality checks and orthogonal validation steps.

Workflow Boc Boc-Deprotection (TFA/DCM) Synthesis Scaffold Synthesis (Cross-Coupling) Boc->Synthesis Assay In Vitro Kinase/ Enzyme Assay Synthesis->Assay Cell Cellular Assays (Flow Cytometry) Assay->Cell Lead Lead Optimization (SAR Analysis) Cell->Lead

Caption: Standardized drug discovery workflow for evaluating thiazole-based derivatives.

Protocol A: Boc-Deprotection of tert-Butyl N-(4-cyclopentyl-1,3-thiazol-5-yl)carbamate

Causality: The Boc group must be removed to expose the primary/secondary amine, which is required for subsequent Buchwald-Hartwig cross-coupling or cyclization reactions.

  • Reaction Setup: Dissolve 1.0 mmol of tert-butyl N-(4-cyclopentyl-1,3-thiazol-5-yl)carbamate in 5 mL of anhydrous Dichloromethane (DCM) under a nitrogen atmosphere.

  • Reagent Addition: Dropwise add 1.0 mL of Trifluoroacetic acid (TFA) at 0°C. Rationale: Low temperature prevents the degradation of the electron-rich thiazole ring.

  • Agitation: Stir the mixture at room temperature for 2 hours.

  • Self-Validation (LC-MS): Monitor the reaction via LC-MS. The disappearance of the parent mass (M+H) and the appearance of the deprotected mass (M-100+H, corresponding to the loss of the Boc group) confirms completion.

  • Workup: Concentrate under reduced pressure, neutralize with saturated aqueous NaHCO3, and extract with Ethyl Acetate. Dry over Na2SO4.

Protocol B: In Vitro CDK4/6 TR-FRET Kinase Assay

Causality: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is chosen over radiometric assays to eliminate radioactive waste while maintaining a high Z-factor for reliable IC50 determination.

  • Reagent Preparation: Prepare a master mix containing recombinant human CDK4/Cyclin D1 complex (1 nM), ULight-labeled pRb peptide substrate (50 nM), and ATP (at the predetermined Km value, typically 10-30 µM) in kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Tween-20).

  • Compound Plating: Dispense test derivatives (from Protocol A) in a 10-point, 3-fold serial dilution into a 384-well plate.

  • Self-Validation (Controls): Include Palbociclib as a positive control (expected IC50 ~10-15 nM) and DMSO as a vehicle (negative) control. Rationale: Palbociclib validates the active conformation of the recombinant kinase.

  • Incubation & Detection: Incubate for 60 minutes at 22°C. Add Europium-anti-phospho-Rb antibody and EDTA to stop the reaction. Read the TR-FRET signal (Emission 665 nm / 615 nm ratio) on a microplate reader.

  • Data Analysis: Calculate IC50 using a 4-parameter logistic non-linear regression model.

Protocol C: 11β-HSD1 Enzymatic Inhibition Assay

Causality: This assay measures the direct conversion of cortisone to cortisol, mimicking the physiological prereceptor metabolism in the endoplasmic reticulum.

  • Enzyme Preparation: Suspend human recombinant 11β-HSD1 in assay buffer (20 mM Tris-HCl, pH 7.4, 5 mM EDTA).

  • Reaction Initiation: Add 200 nM cortisone (substrate), 2 mM NADPH (cofactor), and the test thiazolone derivatives.

  • Self-Validation (Controls): Utilize Carbenoxolone (10 µM) as the positive control[3][8]. Rationale: Carbenoxolone is a known non-selective 11β-HSD inhibitor; it ensures the assay can detect true enzymatic blockade.

  • Incubation: Incubate at 37°C for 2 hours.

  • Quantification: Terminate the reaction with methanol. Quantify the generated cortisol using a competitive Cortisol ELISA kit or LC-MS/MS.

  • Selectivity Check: Run a parallel assay using 11β-HSD2 (with cortisol and NAD+) to ensure the derivative does not inhibit the type 2 isoform, which would cause adverse hypertensive effects[3].

Conclusion

The tert-butyl N-(4-cyclopentyl-1,3-thiazol-5-yl)carbamate building block is far more than a simple chemical intermediate. Through strategic deprotection and functionalization, it grants access to the highly privileged 4-cyclopentyl-1,3-thiazol-5-amine pharmacophore. Whether projecting into the gatekeeper pocket of CDK4/6 to halt tumor proliferation, or anchoring into the lipophilic cleft of 11β-HSD1 to reverse metabolic syndrome, this scaffold remains a critical asset in the arsenal of modern drug discovery.

References

  • Synthesis of Novel 2-(Cyclopentylamino)thiazol-4(5H)-one Derivatives with Potential Anticancer, Antioxidant, and 11β-HSD Inhibitory Activities. PMC (nih.gov).
  • Highly Potent, Selective, and Orally Bioavailable 4-Thiazol-N-(pyridin-2-yl)pyrimidin-2-amine Cyclin-Dependent Kinases 4 and 6 Inhibitors as Anticancer Drug Candidates: Design, Synthesis, and Evaluation.
  • 1247075-58-6,2-(2,2,2-trifluoroethoxy)pyridin-4-amine-AccelaChem. AccelaChem.
  • A Comparative Guide to 5-(1,3-Thiazol-4-yl)pyridin-2-amine Analogs as Kinase Inhibitors. Benchchem.
  • Development, anti-proliferative activity, multi-target kinase inhibition against CHK1, PIM1, and CDK-2, and computational insights of new thiazole-based hybrids. PMC (nih.gov).
  • Thiazolone derivatives as selective inhibitors of the 11β-HSD1.
  • Novel 2-(Adamantan-1-ylamino)Thiazol-4(5H)-One Derivatives and Their Inhibitory Activity towards 11β-HSD1—Synthesis, Molecular Docking and In Vitro Studies. PMC (nih.gov).
  • CDK4/6 inhibitors: a brief overview and prospective research directions. PMC (nih.gov).

Sources

Technical Whitepaper: Synthesis, Properties, and Applications of tert-Butyl N-(4-cyclopentyl-1,3-thiazol-5-yl)carbamate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Core Identification

Defining the exact chemical identity of a building block is the foundational step in robust drug discovery and chemical sourcing. The definitive CAS registry number for tert-butyl N-(4-cyclopentyl-1,3-thiazol-5-yl)carbamate is 1461706-90-0 [1].

This compound serves as a highly specialized, Boc-protected 5-aminothiazole intermediate. The 1,3-thiazole core is a privileged scaffold in medicinal chemistry, frequently deployed in the design of kinase inhibitors, antimicrobial agents, and CNS-active therapeutics. The strategic placement of a cyclopentyl group at the C4 position and a protected amine at the C5 position makes this specific molecule an invaluable precursor for synthesizing sterically tuned, target-specific ligands.

Structural Logic and Physicochemical Profile

As a Senior Application Scientist, I evaluate building blocks not just by their structure, but by their functional utility in a synthetic pipeline. The molecular architecture of CAS 1461706-90-0 is purposefully designed for modular drug synthesis:

  • Thiazole Core : Provides a stable heteroaromatic system that acts as an excellent bioisostere for amides and pyridines, offering both hydrogen bond accepting and donating capabilities (once deprotected).

  • C4-Cyclopentyl Moiety : Introduces defined steric bulk and lipophilicity. In structure-based drug design (SBDD), this cycloalkane ring is often utilized to anchor the molecule into hydrophobic protein pockets, such as the ATP-binding site of kinases.

  • C5-Boc-Carbamate : The tert-butyloxycarbonyl (Boc) group masks the highly reactive 5-amino group. Free 5-aminothiazoles are notoriously prone to oxidation and unwanted electrophilic aromatic substitution. The Boc group ensures chemical stability during storage and allows for selective upstream cross-coupling reactions[2].

Quantitative Data Summary
PropertyValue
Chemical Name tert-butyl N-(4-cyclopentyl-1,3-thiazol-5-yl)carbamate
CAS Registry Number 1461706-90-0
Molecular Formula C13H20N2O2S
Molecular Weight 268.38 g/mol
Precursor CAS 1461706-86-4 (4-cyclopentyl-1,3-thiazole-5-carboxylic acid)
Protecting Group tert-Butyloxycarbonyl (Boc)

Synthetic Methodology: The Curtius Rearrangement

The most robust, scalable, and scientifically validated route to synthesize tert-butyl N-(4-cyclopentyl-1,3-thiazol-5-yl)carbamate is via the Curtius rearrangement of its corresponding carboxylic acid, 4-cyclopentyl-1,3-thiazole-5-carboxylic acid (CAS: 1461706-86-4)[3].

Causality in Reagent Selection: Direct amination of thiazoles at the C5 position is electronically challenging. The electron-rich nature of the thiazole ring favors electrophilic attack rather than nucleophilic aromatic substitution. By starting with a C5-carboxylic acid, we bypass this limitation. We utilize Diphenylphosphoryl azide (DPPA) because it allows for the safe, in situ generation of an acyl azide without the need to handle highly toxic and explosive sodium azide[4]. Conducting the reaction in tert-butanol (t-BuOH) serves a dual purpose: it acts as both the solvent and the trapping nucleophile, converting the highly reactive isocyanate intermediate directly into the stable Boc-carbamate in a single, self-validating pot[5].

Step-by-Step Protocol: One-Pot Curtius Rearrangement
  • Preparation : Charge an oven-dried, argon-flushed round-bottom flask with 4-cyclopentyl-1,3-thiazole-5-carboxylic acid (1.0 eq).

  • Solvation : Dissolve the substrate in a 1:1 mixture of anhydrous toluene and anhydrous tert-butanol to achieve a 0.2 M concentration.

  • Base Addition : Add Triethylamine (TEA, 1.5 eq) dropwise at room temperature. (Logic: TEA deprotonates the carboxylic acid, facilitating the nucleophilic attack of the carboxylate onto DPPA).

  • Azide Formation : Add DPPA (1.2 eq) dropwise over 10 minutes. Stir for 30 minutes at room temperature. Safety Note: DPPA must be handled in a well-ventilated fume hood.

  • Thermal Rearrangement : Heat the reaction mixture to 90°C (reflux). Monitor the evolution of N₂ gas. (Logic: Thermal energy drives the concerted loss of nitrogen gas and the migration of the thiazole ring to the nitrogen atom, forming the isocyanate).

  • Trapping : Maintain reflux for 4-6 hours until LC-MS indicates complete consumption of the isocyanate intermediate. The excess t-BuOH attacks the isocyanate to form the carbamate[4].

  • Workup : Cool to room temperature, concentrate under reduced pressure, and partition between Ethyl Acetate and saturated aqueous NaHCO₃. Extract, dry over Na₂SO₄, and purify via flash column chromatography (Hexanes/EtOAc) to yield CAS 1461706-90-0.

Curtius A 4-Cyclopentyl-1,3-thiazole- 5-carboxylic acid B Acyl Azide Intermediate (via DPPA + TEA) A->B DPPA, TEA C Isocyanate Intermediate (- N2 gas) B->C Heat (Reflux) Curtius Rearrangement D tert-Butyl N-(4-cyclopentyl- 1,3-thiazol-5-yl)carbamate (CAS: 1461706-90-0) C->D t-BuOH Nucleophilic Addition

Caption: Mechanistic pathway of the Curtius rearrangement yielding the target Boc-protected aminothiazole.

Downstream Applications: Deprotection and Functionalization

In drug development, CAS 1461706-90-0 is rarely the final Active Pharmaceutical Ingredient (API); it is a reactive precursor. To utilize the 5-amino group for subsequent amide coupling, urea formation, or sulfonylation, the Boc group must be cleanly removed.

Causality in Deprotection: The Boc group is highly sensitive to strong acids but strictly stable to bases and nucleophiles. Acidic cleavage protonates the carbamate oxygen, leading to the expulsion of a stable tert-butyl cation (which eliminates to form isobutylene gas) and carbamic acid (which spontaneously decarboxylates into CO₂ gas). This dual gas evolution drives the reaction to irreversible completion, leaving the pure 5-aminothiazole salt ready for the next synthetic step.

Step-by-Step Protocol: Boc Deprotection
  • Dissolve tert-butyl N-(4-cyclopentyl-1,3-thiazol-5-yl)carbamate in anhydrous Dichloromethane (DCM) at 0°C.

  • Add Trifluoroacetic acid (TFA) dropwise until a 20% v/v TFA/DCM solution is achieved. (Alternative: Use 4M HCl in 1,4-dioxane for a completely anhydrous, non-oxidizing cleavage).

  • Warm to room temperature and stir for 2 hours.

  • Monitor via TLC or LC-MS. Once the starting material is consumed, concentrate the mixture under a stream of nitrogen to remove excess TFA and isobutylene.

  • Triturate the resulting residue with cold diethyl ether to precipitate the highly pure 4-cyclopentyl-1,3-thiazol-5-amine trifluoroacetate (or hydrochloride) salt.

Workflow Step1 Starting Material CAS: 1461706-90-0 Step2 Boc Deprotection (TFA/DCM or HCl/Dioxane) Step1->Step2 Acidic Cleavage Step3 Free 5-Aminothiazole Reactive Intermediate Step2->Step3 - CO2, - Isobutylene Step4 Electrophilic Coupling (Acylation / Sulfonylation) Step3->Step4 + R-COCl or R-SO2Cl Step5 Target Kinase Inhibitor Lead Compound Step4->Step5 Purification

Caption: Downstream synthetic workflow for integrating the aminothiazole scaffold into lead compounds.

References

  • [1] Title: 1247075-58-6,2-(2,2,2-trifluoroethoxy)pyridin-4-amine-AccelaChem | Source: accelachem.com | URL: 1

  • Title: chemPUR Feinchemikalien und Forschungsbedarf GmbH - ChemBuyersGuide.com | Source: chembuyersguide.com | URL:

  • [2] Title: Synthesis and enzymatic evaluation of 2- and 4-aminothiazole-based inhibitors of neuronal nitric oxide synthase - PMC | Source: nih.gov | URL: 2

  • [3] Title: CAS:136204-56-3, Dicyclopropyl-1,3-thiazole-5 ... - 毕得医药 | Source: bidepharm.com | URL: 3

  • [5] Title: Curtius rearrangement - Wikipedia | Source: wikipedia.org | URL: 5

  • [4] Title: Process for the preparation of thiazole derivatives - European Patent Office - EP 2604268 B1 | Source: epo.org | URL: 4

Sources

Pharmacological Profiling of 4-Cyclopentyl-1,3-thiazol-5-yl Carbamates: Mechanistic Insights and Target Validation Workflows

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 4-cyclopentyl-1,3-thiazol-5-yl carbamate scaffold represents a privileged pharmacophore in modern medicinal chemistry. Its unique stereoelectronic properties—combining the lipophilicity of the cyclopentyl ring, the hydrogen-bonding potential of the thiazole core, and the electrophilic nature of the carbamate group—allow it to function across two distinct pharmacological modalities. Depending on subtle structural tuning, these compounds act either as covalent suicide inhibitors for serine hydrolases or as non-covalent allosteric disruptors of epigenetic protein-protein interactions (PPIs).

This technical guide provides an in-depth analysis of the primary biological targets of this compound class, detailing the mechanistic causality of target engagement and providing field-proven, self-validating experimental workflows for application scientists.

Mechanistic Profiling of Primary Biological Targets

Target A: Fatty Acid Amide Hydrolase (FAAH) - Covalent Acylation

FAAH is an integral membrane serine hydrolase responsible for the degradation of endocannabinoids such as anandamide ()[1]. Carbamate derivatives are highly selective, irreversible inhibitors of this enzyme.

Mechanistic Causality: FAAH utilizes an unusual Ser241-Ser217-Lys142 catalytic triad. The 4-cyclopentyl-1,3-thiazol-5-yl carbamate acts as a pseudo-substrate. Upon entering the active site, the lipophilic cyclopentyl-thiazole moiety anchors into the cytosolic port (mimicking the natural arachidonoyl chain), positioning the carbamate carbonyl for nucleophilic attack by Ser241. The subsequent departure of the leaving group results in a stable, carbamylated serine residue, permanently inactivating the enzyme and preventing endocannabinoid hydrolysis ()[2].

Target B: WDR5-MYC Epigenetic Complex - Allosteric PPI Disruption

Beyond covalent inhibition, the cyclopentyl-thiazol-5-yl carbamate scaffold has been identified via fragment-based drug discovery (FBDD) as a potent non-covalent binder to WD Repeat-Containing Protein 5 (WDR5) ()[3]. WDR5 is a critical epigenetic cofactor that tethers the MYC oncoprotein to chromatin, driving tumorigenesis[4].

Mechanistic Causality: The compound binds directly to the WDR5 Binding Motif (WBM) site. The thiazole nitrogen and carbamate NH act as critical hydrogen bond acceptors/donors with the WBM pocket, while the cyclopentyl ring occupies an adjacent hydrophobic cleft. This steric blockade physically prevents the intrinsically disordered MYC protein from docking onto WDR5, effectively displacing MYC from its oncogenic target genes[5].

System Architecture & Pathway Visualizations

FAAH_Inhibition A Thiazol-5-yl Carbamate B FAAH Active Site (Ser241) A->B Binding C Nucleophilic Attack B->C D Carbamylated Adduct C->D Leaving Group E Enzyme Inactivation D->E Sustained

Mechanism of covalent FAAH inhibition by thiazole carbamates.

WDR5_MYC_Workflow A Live Cells Expressing WDR5 & MYC B Compound Treatment (Thiazole Carbamate) A->B C Disruption of WBM Site B->C Allosteric Blockade D Chromatin Crosslinking & Shearing C->D E ChIP with anti-MYC D->E F qPCR Analysis (Target Validation) E->F Signal Reduction

Workflow for validating WDR5-MYC PPI disruption via ChIP-qPCR.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems, providing direct readouts of target engagement without confounding downstream artifacts.

Protocol A: Activity-Based Protein Profiling (ABPP) for FAAH Target Engagement

Traditional substrate assays can be confounded by background hydrolysis. ABPP utilizes a fluorophosphonate (FP) probe that covalently binds only to catalytically active serine hydrolases, providing a direct, competitive readout of carbamate target engagement.

  • Proteome Preparation: Isolate membrane proteomes from wild-type mouse brain tissue.

    • Causality: FAAH is an integral membrane protein; using cytosolic fractions will yield false negatives and eliminate the target from the assay pool.

  • Inhibitor Incubation: Treat the proteome (1 mg/mL) with the 4-cyclopentyl-1,3-thiazol-5-yl carbamate compound (0.1 - 10 µM) for 30 minutes at 37°C.

    • Causality: Covalent inhibition is time-dependent. A 30-minute incubation ensures steady-state acylation of Ser241 before the probe is introduced.

  • Probe Labeling: Add FP-rhodamine (1 µM) for 30 minutes.

    • Causality: FP-rhodamine broadly labels active serine hydrolases. Pre-incubation with a selective carbamate inhibitor will competitively block FP-rhodamine binding only at the FAAH molecular weight band (~63 kDa).

  • Resolution and Detection: Quench with SDS loading buffer, resolve via SDS-PAGE, and visualize using in-gel fluorescence scanning.

    • Self-Validation: If the compound is non-selective, multiple off-target serine hydrolase bands will disappear, immediately flagging the compound as promiscuous.

Protocol B: ChIP-qPCR for WDR5-MYC Disruption

Biochemical assays (like fluorescence polarization) only prove in vitro binding. ChIP-qPCR proves that the compound penetrates the cell, engages WDR5 in the nucleus, and physically prevents MYC from tethering to chromatin.

  • Cell Culture & Treatment: Treat HEK293 cells (engineered to overexpress MYC) with the carbamate inhibitor (5-50 µM) for 24 hours.

    • Causality: Sufficient time is required for the compound to penetrate the nucleus, disrupt the PPI, and allow MYC to diffuse away from the chromatin interface.

  • Crosslinking: Fix cells with 1% formaldehyde for 10 minutes, then quench with glycine.

    • Causality: Formaldehyde covalently locks remaining protein-DNA complexes, preventing artificial dissociation during the harsh lysis steps.

  • Chromatin Shearing: Sonicate lysates to generate 200-500 bp DNA fragments.

    • Causality: Proper shearing is essential for the high-resolution mapping of specific MYC binding sites.

  • Immunoprecipitation & qPCR: Incubate with an anti-MYC antibody, isolate using Protein A/G magnetic beads, reverse crosslinks, and perform qPCR using primers for known MYC target genes (e.g., NCL).

    • Self-Validation: A dose-dependent decrease in the qPCR signal directly validates that the compound successfully disrupted the WDR5-MYC complex on chromatin inside a living cell.

Quantitative Data Summaries

The following table summarizes the pharmacological profile and assay metrics for the two primary targets of the thiazol-5-yl carbamate scaffold.

Table 1: Pharmacological Profile of Thiazol-5-yl Carbamate Derivatives

TargetMechanism of ActionPrimary Binding PocketKey Interacting ResiduesCellular Assay Readout
FAAH Covalent AcylationCytosolic Port / Acyl PocketSer241, Ser217, Lys142ABPP (Fluorophosphonate)
WDR5-MYC Allosteric PPI DisruptionWBM (WDR5 Binding Motif)Tyr191, Phe149, Val228ChIP-qPCR (Chromatin)

References

  • The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH) Source: National Center for Biotechnology Information (PMC) URL:[Link]

  • Discovery of WD Repeat-Containing Protein 5 (WDR5)–MYC Inhibitors Using Fragment-Based Methods and Structure-Based Design Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • A second generation of carbamate-based fatty acid amide hydrolase inhibitors with improved activity in vivo Source: PubMed (NIH) URL:[Link]

Sources

In Vitro Pharmacokinetic Profiling of Tert-butyl N-(4-cyclopentyl-1,3-thiazol-5-yl)carbamate: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive framework for the in vitro pharmacokinetic profiling of tert-butyl N-(4-cyclopentyl-1,3-thiazol-5-yl)carbamate, a novel thiazole derivative. Thiazole-containing compounds represent a significant class of heterocyclic molecules with a broad spectrum of biological activities, making them attractive scaffolds in drug discovery.[1][2][3] Early assessment of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is critical for identifying promising drug candidates, mitigating developmental risks, and reducing costs.[4][5][6] This document outlines the strategic selection and detailed execution of key in vitro assays, including metabolic stability, plasma protein binding, cell permeability, and cytochrome P450 (CYP) inhibition. The methodologies are presented with a focus on experimental design, data interpretation, and the underlying scientific principles that govern these critical pharmacokinetic parameters.

Introduction: The Rationale for Early ADME Profiling

The journey of a new chemical entity (NCE) from discovery to a marketable drug is fraught with challenges, with poor pharmacokinetic properties being a leading cause of late-stage attrition. In vitro ADME assays are indispensable tools in modern drug development, offering early insights into a compound's potential behavior in vivo.[5][7] By systematically evaluating the fundamental pharmacokinetic characteristics of tert-butyl N-(4-cyclopentyl-1,3-thiazol-5-yl)carbamate, we can guide medicinal chemistry efforts to optimize its drug-like properties and make informed decisions about its progression.[4][7]

The core structure, a substituted thiazole, is a well-established pharmacophore found in numerous approved drugs, exhibiting a wide range of therapeutic effects.[1][3] However, the specific substitutions, a cyclopentyl group and a tert-butyl carbamate, will significantly influence its physicochemical properties and subsequent pharmacokinetic profile. This guide provides the technical basis for elucidating these properties.

Foundational In Vitro Assays

A tiered approach to in vitro pharmacokinetic profiling is recommended, starting with fundamental assays that provide a broad overview of the compound's liabilities and strengths.

Metabolic Stability in Liver Microsomes

Scientific Rationale: The liver is the primary site of drug metabolism, with cytochrome P450 enzymes located in the endoplasmic reticulum playing a crucial role.[8] The metabolic stability assay using liver microsomes provides a measure of a compound's susceptibility to Phase I metabolism, primarily oxidation, reduction, and hydrolysis.[9] A high metabolic turnover can lead to low bioavailability and a short half-life in vivo. This assay allows for the calculation of intrinsic clearance (Clint), a key parameter for predicting hepatic clearance.

Experimental Workflow:

cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Interpretation prep_compound Prepare Compound Stock (e.g., 10 mM in DMSO) mix Pre-incubate Compound, Microsomes, & Buffer at 37°C prep_compound->mix prep_microsomes Thaw Liver Microsomes (Human, Rat, etc.) prep_microsomes->mix prep_buffer Prepare Phosphate Buffer (pH 7.4) prep_buffer->mix prep_nadph Prepare NADPH Solution (Cofactor) start_reaction Initiate Reaction with NADPH prep_nadph->start_reaction mix->start_reaction time_points Aliquots Taken at Time Points (0, 5, 15, 30, 60 min) start_reaction->time_points quench Quench Reaction with Acetonitrile (+ Internal Standard) time_points->quench centrifuge Centrifuge to Precipitate Protein quench->centrifuge lcms Analyze Supernatant by LC-MS/MS centrifuge->lcms plot Plot % Remaining vs. Time lcms->plot calculate Calculate Half-life (t1/2) and Intrinsic Clearance (Clint) plot->calculate

Caption: Workflow for the in vitro metabolic stability assay.

Detailed Protocol:

  • Compound Preparation: Prepare a 10 mM stock solution of tert-butyl N-(4-cyclopentyl-1,3-thiazol-5-yl)carbamate in DMSO.

  • Reaction Mixture Preparation: In a microcentrifuge tube, combine pooled human liver microsomes (final concentration 0.5 mg/mL) and phosphate buffer (pH 7.4).

  • Pre-incubation: Add the test compound to the reaction mixture (final concentration 1 µM) and pre-incubate at 37°C for 5 minutes.

  • Reaction Initiation: Initiate the metabolic reaction by adding a pre-warmed NADPH solution (final concentration 1 mM).[10] A control incubation without NADPH should be run in parallel to assess non-enzymatic degradation.[9]

  • Time-course Sampling: At specified time points (e.g., 0, 5, 15, 30, and 60 minutes), withdraw an aliquot of the reaction mixture.[9]

  • Quenching: Immediately quench the reaction by adding the aliquot to a tube containing cold acetonitrile with an internal standard.[10]

  • Sample Processing: Vortex the samples and centrifuge to pellet the precipitated proteins.

  • LC-MS/MS Analysis: Transfer the supernatant to an analysis plate and quantify the remaining parent compound using a validated LC-MS/MS method.

  • Data Analysis: Plot the natural logarithm of the percentage of compound remaining against time. The slope of the linear regression will give the elimination rate constant (k). From this, the half-life (t1/2 = 0.693/k) and intrinsic clearance (Clint) can be calculated.[9]

Data Presentation:

ParameterValue
Test Compound Concentration1 µM
Microsome Concentration0.5 mg/mL
Half-life (t1/2)Calculated Value (min)
Intrinsic Clearance (Clint)Calculated Value (µL/min/mg protein)
Control (without NADPH)Percent remaining at 60 min
Plasma Protein Binding (PPB)

Scientific Rationale: The extent to which a drug binds to plasma proteins, primarily albumin, is a critical determinant of its distribution and availability to target tissues.[11] Only the unbound (free) fraction of a drug is pharmacologically active and available for metabolism and excretion.[11][12] High plasma protein binding can limit drug efficacy and tissue penetration.[12] Equilibrium dialysis is considered the gold standard method for determining the fraction unbound (fu) due to its minimal non-specific binding.[12][13]

Experimental Workflow:

cluster_setup Setup cluster_incubation Incubation cluster_sampling Sampling & Analysis cluster_calculation Calculation spike Spike Compound into Plasma load_red Load Spiked Plasma into Donor Chamber of RED Device spike->load_red incubate Incubate at 37°C with Shaking (4-6 hours) to Reach Equilibrium load_red->incubate load_buffer Load Buffer into Receiver Chamber load_buffer->incubate sample_donor Sample Donor Chamber (Plasma) incubate->sample_donor sample_receiver Sample Receiver Chamber (Buffer) incubate->sample_receiver analyze Analyze Both Samples by LC-MS/MS sample_donor->analyze sample_receiver->analyze fu_calc Calculate Fraction Unbound (fu) fu = [Receiver] / [Donor] analyze->fu_calc ppb_calc Calculate % Protein Binding % Binding = (1 - fu) * 100 fu_calc->ppb_calc

Caption: Workflow for the plasma protein binding assay using RED device.

Detailed Protocol:

  • Compound Spiking: Spike tert-butyl N-(4-cyclopentyl-1,3-thiazol-5-yl)carbamate into plasma from the desired species (human, rat, etc.) at a final concentration of 1 µM.

  • Device Loading: Using a Rapid Equilibrium Dialysis (RED) device, add the spiked plasma to the donor chamber and an equal volume of phosphate-buffered saline (PBS, pH 7.4) to the receiver chamber. The two chambers are separated by a semipermeable membrane with a molecular weight cutoff that retains proteins.[11]

  • Equilibration: Seal the plate and incubate at 37°C with shaking for 4-6 hours to allow the unbound compound to equilibrate across the membrane.[14]

  • Sampling: After incubation, collect aliquots from both the donor and receiver chambers.

  • Sample Preparation: Combine the aliquots with a matching matrix (PBS for the plasma sample, and blank plasma for the buffer sample) to minimize matrix effects during analysis. Precipitate proteins using cold acetonitrile containing an internal standard.

  • LC-MS/MS Analysis: Analyze the processed samples by LC-MS/MS to determine the concentration of the compound in each chamber.

  • Data Analysis: Calculate the fraction unbound (fu) as the ratio of the concentration in the receiver chamber to the concentration in the donor chamber. The percentage of protein binding is then calculated as (1 - fu) x 100.

Data Presentation:

SpeciesFraction Unbound (fu)% Protein Bound
HumanCalculated ValueCalculated Value
RatCalculated ValueCalculated Value
MouseCalculated ValueCalculated Value

Advanced In Vitro Characterization

Following the initial assessment, more complex assays can be employed to understand the compound's potential for absorption and drug-drug interactions.

Cell Permeability (MDCK-MDR1 Assay)

Scientific Rationale: A drug's ability to cross biological membranes, such as the intestinal epithelium or the blood-brain barrier, is fundamental to its absorption and distribution. The Madin-Darby Canine Kidney (MDCK) cell line, when grown on a semi-permeable support, forms a polarized monolayer with tight junctions that serves as a good model for these barriers.[15][16] The MDCK-MDR1 cell line is specifically engineered to overexpress the P-glycoprotein (P-gp) efflux transporter, a key mechanism of drug resistance and a determinant of oral bioavailability and CNS penetration.[16][17] This assay measures the apparent permeability (Papp) in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions.[15][18] The ratio of these permeabilities (Efflux Ratio) indicates if the compound is a substrate for P-gp.[17]

Experimental Workflow:

cluster_cell_culture Cell Culture cluster_permeability_assay Permeability Assay cluster_analysis Analysis cluster_data_interp Data Interpretation seed_cells Seed MDCK-MDR1 Cells on Transwell Inserts culture Culture for 4-5 Days to Form a Confluent Monolayer seed_cells->culture validate Validate Monolayer Integrity (TEER Measurement) culture->validate add_compound_ab Add Compound to Apical Side (A -> B Transport) validate->add_compound_ab add_compound_ba Add Compound to Basolateral Side (B -> A Transport) validate->add_compound_ba incubate Incubate at 37°C for 60-120 min add_compound_ab->incubate add_compound_ba->incubate sample_chambers Sample Donor and Receiver Chambers at t=final incubate->sample_chambers lcms Quantify Compound by LC-MS/MS sample_chambers->lcms calc_papp Calculate Apparent Permeability (Papp) lcms->calc_papp calc_er Calculate Efflux Ratio (ER) ER = Papp(B-A) / Papp(A-B) calc_papp->calc_er

Caption: Workflow for the MDCK-MDR1 cell permeability assay.

Detailed Protocol:

  • Cell Culture: Seed MDCK-MDR1 cells onto Transwell™ inserts and culture for 4-5 days to form a confluent, polarized monolayer.[17]

  • Monolayer Integrity Check: Before the experiment, measure the Trans-Epithelial Electrical Resistance (TEER) to confirm the integrity of the tight junctions.[15]

  • Assay Initiation:

    • A-B Transport: Add the test compound (e.g., at 10 µM) to the apical (donor) chamber and fresh assay buffer to the basolateral (receiver) chamber.[18]

    • B-A Transport: In a separate set of wells, add the test compound to the basolateral (donor) chamber and fresh buffer to the apical (receiver) chamber.[17]

  • Incubation: Incubate the plate at 37°C for a defined period (e.g., 60-120 minutes).[15]

  • Sampling and Analysis: After incubation, take samples from both the donor and receiver chambers and analyze the compound concentration by LC-MS/MS.

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) for both directions. The efflux ratio (ER) is calculated as Papp(B-A) / Papp(A-B). An efflux ratio ≥ 2 suggests the compound is a substrate for an efflux transporter like P-gp.[17]

Data Presentation:

ParameterValueInterpretation
Papp (A-B) (10⁻⁶ cm/s)Calculated ValueHigh (>5), Medium (1-5), Low (<1)
Papp (B-A) (10⁻⁶ cm/s)Calculated Value-
Efflux Ratio (ER)Calculated Value≥ 2 suggests P-gp substrate
Recovery (%)Calculated ValueShould be >70%
Cytochrome P450 Inhibition

Scientific Rationale: Inhibition of CYP450 enzymes is a major cause of drug-drug interactions (DDIs).[19][20] When a co-administered drug inhibits a specific CYP isoform, it can lead to decreased metabolism and increased plasma concentrations of another drug cleared by that same enzyme, potentially causing toxicity.[21] Regulatory agencies recommend assessing the inhibitory potential of NCEs against key CYP isoforms (e.g., CYP1A2, 2C9, 2C19, 2D6, and 3A4).[20] This assay determines the half-maximal inhibitory concentration (IC50) of the test compound for each isoform.

Experimental Workflow:

cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Interpretation prep_inhibitor Prepare Serial Dilutions of Test Compound preincubate Pre-incubate Microsomes, Buffer, and Test Compound prep_inhibitor->preincubate prep_microsomes Prepare Human Liver Microsomes and NADPH prep_microsomes->preincubate prep_substrate Prepare CYP Isoform- Specific Substrate incubate Initiate Reaction with Substrate and NADPH prep_substrate->incubate preincubate->incubate quench Quench Reaction (e.g., Acetonitrile) incubate->quench lcms Quantify Metabolite Formation by LC-MS/MS quench->lcms plot Plot % Inhibition vs. log[Inhibitor] lcms->plot calculate_ic50 Calculate IC50 Value plot->calculate_ic50

Caption: Workflow for the Cytochrome P450 inhibition assay.

Detailed Protocol:

  • Reagent Preparation: Prepare serial dilutions of tert-butyl N-(4-cyclopentyl-1,3-thiazol-5-yl)carbamate.

  • Incubation Setup: In a 96-well plate, combine human liver microsomes, phosphate buffer, and each concentration of the test compound. Include a vehicle control (no inhibitor).

  • Pre-incubation: Pre-incubate the plate at 37°C.

  • Reaction Initiation: Initiate the reaction by adding a cocktail of CYP isoform-specific substrates and NADPH.

  • Reaction Termination: After a short incubation (e.g., 10-15 minutes), terminate the reaction with cold acetonitrile.

  • LC-MS/MS Analysis: Analyze the samples to quantify the formation of the specific metabolite for each CYP isoform.

  • Data Analysis: Calculate the percent inhibition at each concentration relative to the vehicle control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[20]

Data Presentation:

CYP IsoformProbe SubstrateIC50 (µM)
CYP1A2PhenacetinCalculated Value
CYP2C9DiclofenacCalculated Value
CYP2C19S-MephenytoinCalculated Value
CYP2D6DextromethorphanCalculated Value
CYP3A4MidazolamCalculated Value

Conclusion and Strategic Implications

The in vitro pharmacokinetic profile generated through these assays provides a critical foundation for the continued development of tert-butyl N-(4-cyclopentyl-1,3-thiazol-5-yl)carbamate. The collective data on metabolic stability, plasma protein binding, permeability, and CYP inhibition will enable a comprehensive assessment of the compound's drug-like properties. This information is paramount for guiding lead optimization, selecting candidates for in vivo studies, and ultimately increasing the probability of success in bringing a safe and effective therapeutic to the clinic.[4][5]

References

  • Selvita. In Vitro ADME. [Link]

  • BioAgilytix. Protein Binding Assays. [Link]

  • Creative Biolabs. In Vitro ADME Assays: Principles, Applications & Protocols. [Link]

  • QPS. Plasma Protein Binding. [Link]

  • Creative Bioarray. Plasma Protein Binding Assay. [Link]

  • Charles River Laboratories. In Vitro ADME Assays and Services. [Link]

  • Evotec. MDCK-MDR1 Permeability Assay. [Link]

  • BioIVT. ADME, DMPK, and DDI In Vitro Studies - Assays. [Link]

  • Domainex. MDCK Permeability Assay. [Link]

  • Springer Nature Experiments. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. [Link]

  • Sigma-Aldrich. Metabolic Stability Assays. [Link]

  • MTTlab. Microsomal Stability Assay. [Link]

  • BioDuro. ADME Microsomal Stability Assay. [Link]

  • Creative Bioarray. MDR1-MDCK Permeability Assay. [Link]

  • Beckman Coulter. Miniaturized and High-Throughput Metabolic Stability Assay Enabled by the Echo Liquid Handler. [Link]

  • Reaction Biology. Cytochrome P450 Assay Services. [Link]

  • Charles River Laboratories. Assays for CYP450 Inhibition, Induction, and Phenotyping. [Link]

  • LifeNet Health LifeSciences. CYP inhibition assay services based on FDA Guidance. [Link]

  • protocols.io. In-vitro MDR1-MDCKII permeability assay. [Link]

  • ResearchGate. Synthesis And Medicinal Attributes Of Thiazole Derivatives: A Review. [Link]

  • IntechOpen. Synthesis and Biological Evaluation of Thiazole Derivatives. [Link]

  • ResearchGate. A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. [Link]

Sources

Methodological & Application

step-by-step synthesis protocol for tert-butyl N-(4-cyclopentyl-1,3-thiazol-5-yl)carbamate

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note provides a comprehensive, step-by-step protocol for the synthesis of tert-butyl N-(4-cyclopentyl-1,3-thiazol-5-yl)carbamate. This compound is a valuable building block in medicinal chemistry, and this guide is intended for researchers, scientists, and professionals in drug development. The synthesis involves a multi-step process beginning with the bromination of cyclopentyl methyl ketone to form the key intermediate, 2-bromo-1-cyclopentylethanone. This is followed by a Hantzsch thiazole synthesis and a subsequent Boc-protection step. This document emphasizes the rationale behind experimental choices, ensuring scientific integrity and reproducibility.

Introduction

Thiazole derivatives are a prominent class of heterocyclic compounds frequently found in the core structures of many pharmaceuticals due to their wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] The target compound, tert-butyl N-(4-cyclopentyl-1,3-thiazol-5-yl)carbamate, incorporates a bulky cyclopentyl group and a Boc-protected amine, making it a versatile intermediate for further synthetic modifications in drug discovery programs.[3][4] The tert-butyloxycarbonyl (Boc) group serves as a crucial acid-labile protecting group for the amine functionality, allowing for selective deprotection under specific conditions.[5]

The synthetic strategy outlined herein follows a logical and efficient pathway, beginning with the synthesis of the requisite α-haloketone, followed by the classical Hantzsch thiazole synthesis, a robust and high-yielding method for constructing the thiazole ring.[2][6][7]

Synthetic Workflow Overview

The overall synthesis is a three-step process, as illustrated in the workflow diagram below. The initial step is the α-bromination of a ketone, followed by a cyclization reaction to form the thiazole ring, and concluding with the protection of the resulting amino group.

Synthesis_Workflow A Step 1: α-Bromination B Step 2: Hantzsch Thiazole Synthesis A->B 2-bromo-1-cyclopentylethanone C Step 3: Boc Protection B->C 4-cyclopentyl-1,3-thiazol-5-amine P Final Product: tert-butyl N-(4-cyclopentyl-1,3-thiazol-5-yl)carbamate C->P

Caption: Overall synthetic workflow for tert-butyl N-(4-cyclopentyl-1,3-thiazol-5-yl)carbamate.

Experimental Protocols

Part 1: Synthesis of 2-bromo-1-cyclopentylethanone

This initial step involves the α-bromination of cyclopentyl methyl ketone. The reaction proceeds via an enol-mediated mechanism, where the ketone is first converted to its enol form, which then attacks bromine.[8]

Materials and Reagents:

ReagentFormulaMW ( g/mol )AmountMoles
Cyclopentyl methyl ketoneC₇H₁₂O112.1710.0 g0.089
BromineBr₂159.814.5 mL0.089
MethanolCH₃OH32.04100 mL-
WaterH₂O18.02--
Sodium bicarbonate (sat. aq.)NaHCO₃84.01--
BrineNaCl (aq.)---
Anhydrous Magnesium SulfateMgSO₄120.37--
DichloromethaneCH₂Cl₂84.93--

Procedure:

  • In a 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve cyclopentyl methyl ketone (10.0 g, 0.089 mol) in methanol (100 mL).

  • Cool the solution to 0°C in an ice bath.

  • Slowly add bromine (4.5 mL, 0.089 mol) dropwise to the stirred solution over a period of 30 minutes. Maintain the temperature at 0°C during the addition.

  • After the addition is complete, allow the reaction mixture to stir at 0°C for an additional 2 hours.

  • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution until the reddish-brown color of bromine disappears and the solution becomes colorless.

  • Transfer the mixture to a separatory funnel and add 100 mL of water and 100 mL of dichloromethane.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 50 mL).

  • Combine the organic layers, wash with brine (50 mL), and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product, 2-bromo-1-cyclopentylethanone, as a yellowish oil.[8] This product is often used in the next step without further purification.

Part 2: Synthesis of 4-cyclopentyl-1,3-thiazol-2-amine

This step utilizes the Hantzsch thiazole synthesis, a classic condensation reaction between an α-haloketone and a thioamide.[1][6][7]

Materials and Reagents:

ReagentFormulaMW ( g/mol )AmountMoles
2-bromo-1-cyclopentylethanoneC₇H₁₁BrO191.0717.0 g0.089
ThioureaCH₄N₂S76.127.5 g0.098
EthanolC₂H₅OH46.07150 mL-
Sodium carbonate (5% aq.)Na₂CO₃105.99--
WaterH₂O18.02--

Procedure:

  • In a 250 mL round-bottom flask, combine the crude 2-bromo-1-cyclopentylethanone (17.0 g, 0.089 mol) and thiourea (7.5 g, 0.098 mol) in ethanol (150 mL).

  • Heat the mixture to reflux with stirring for 4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into a beaker containing 200 mL of 5% aqueous sodium carbonate solution.[6]

  • Stir the resulting suspension for 30 minutes to precipitate the product.

  • Collect the solid product by vacuum filtration, washing the filter cake with cold water.

  • Dry the solid in a vacuum oven to afford 4-cyclopentyl-1,3-thiazol-2-amine as a pale-yellow solid.

Part 3: Synthesis of tert-butyl N-(4-cyclopentyl-1,3-thiazol-5-yl)carbamate

The final step is the protection of the exocyclic amine group with a tert-butyloxycarbonyl (Boc) group using di-tert-butyl dicarbonate (Boc₂O).[4]

Materials and Reagents:

ReagentFormulaMW ( g/mol )AmountMoles
4-cyclopentyl-1,3-thiazol-2-amineC₈H₁₂N₂S168.2610.0 g0.059
Di-tert-butyl dicarbonate (Boc₂O)C₁₀H₁₈O₅218.2514.2 g0.065
Triethylamine (TEA)C₆H₁₅N101.199.1 mL0.065
Tetrahydrofuran (THF)C₄H₈O72.11100 mL-
Ethyl acetateC₄H₈O₂88.11--
HexaneC₆H₁₄86.18--

Procedure:

  • In a 250 mL round-bottom flask, dissolve 4-cyclopentyl-1,3-thiazol-2-amine (10.0 g, 0.059 mol) in tetrahydrofuran (100 mL).

  • Add triethylamine (9.1 mL, 0.065 mol) to the solution.

  • Add di-tert-butyl dicarbonate (14.2 g, 0.065 mol) portion-wise to the stirred solution at room temperature.[4]

  • Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction by TLC.

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate (100 mL) and wash with water (2 x 50 mL) and brine (50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield tert-butyl N-(4-cyclopentyl-1,3-thiazol-5-yl)carbamate as a white solid.

Characterization

The identity and purity of the final product and key intermediates should be confirmed by standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be recorded to confirm the chemical structure. Expected peaks for the final product would include signals for the cyclopentyl protons, the thiazole proton, and the characteristic singlet for the nine protons of the tert-butyl group.[9][10]

  • Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry can be used to confirm the molecular weight of the synthesized compound.[9]

  • Melting Point: The melting point of the final solid product should be determined and compared to literature values if available.

Safety Precautions

  • Bromine is highly corrosive and toxic. Handle it with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, goggles, and a lab coat.[8]

  • Organic solvents such as methanol, dichloromethane, ethanol, tetrahydrofuran, ethyl acetate, and hexane are flammable. Keep them away from ignition sources.

  • All reactions should be performed in a well-ventilated fume hood.

Troubleshooting

IssuePossible CauseSuggested Solution
Low yield in Step 1 Incomplete reaction or loss during workup.Ensure the reaction is cooled properly during bromine addition. Perform extractions carefully to minimize loss.
Incomplete reaction in Step 2 Insufficient heating or reaction time.Ensure the reaction is refluxing properly and extend the reaction time if necessary, monitoring by TLC.
Multiple products in Step 3 Side reactions or impurities in the starting material.Purify the 4-cyclopentyl-1,3-thiazol-2-amine intermediate before proceeding to the Boc protection step. Adjust the stoichiometry of Boc₂O and TEA.

Conclusion

This application note provides a reliable and detailed protocol for the synthesis of tert-butyl N-(4-cyclopentyl-1,3-thiazol-5-yl)carbamate. By following these step-by-step instructions and adhering to the safety precautions, researchers can efficiently synthesize this valuable intermediate for applications in drug discovery and medicinal chemistry. The rationale behind each step, grounded in established chemical principles, ensures a high degree of success and reproducibility.

References

  • Chem Help Asap. Hantzsch Thiazole Synthesis. Available at: [Link]

  • SynArchive. Hantzsch Thiazole Synthesis. Available at: [Link]

  • MDPI. (2017, May 7). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Available at: [Link]

  • YouTube. (2020, November 5). Hantzsch thiazole synthesis - laboratory experiment. Available at: [Link]

  • ChemBK. (2024, April 9). 2-Bromo-1-cyclopropylethanone. Available at: [Link]

  • Google Patents. EP1418166A1 - Process for producing 2-bromocyclopentanone.
  • Organic Syntheses. Carbamic acid, tert-butyl ester. Available at: [Link]

  • Organic Syntheses. SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. Available at: [Link]

  • Google Patents. US20040138505A1 - Process for producing 2-bromocyclopentanone.
  • LookChem. 2-Bromo-1-cyclopentylethanone. Available at: [Link]

  • Common Organic Chemistry. Boc Protection Mechanism (Boc2O). Available at: [Link]

  • RSC Publishing. Dual protection of amino functions involving Boc. Available at: [Link]

  • Google Patents. CA3087004A1 - Method for preparing tert-butyl n-((1r,2s,5s) -.
  • Wikipedia. tert-Butyloxycarbonyl protecting group. Available at: [Link]

  • J&K Scientific LLC. (2026, February 8). BOC Protection and Deprotection. Available at: [Link]

  • PMC. Design, synthesis, and biological evaluation of aminothiazole derivatives against the fungal pathogens Histoplasma capsulatum and Cryptococcus neoformans. Available at: [Link]

  • NIST WebBook. tert-Butyl carbamate. Available at: [Link]

  • Google Patents. CN102020589B - Tert-butyl carbamate derivative and preparation method and application thereof.
  • PMC. Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. Available at: [Link]

  • Google Patents. CN104086460B - Synthesis method of tert-butyl 2-(methylamino)ethylcarbamate.
  • Atlantis Press. (2015). Study on synthesis of (R)-tert-butyl 4-formyl-2,2-dimethylthiazolidine-3-carboxylate. Available at: [Link]

  • NIST WebBook. tert-Butyl carbamate. Available at: [Link]

  • MDPI. Benzyl-N-[4-(2-hydroxyethyl)-1,3-thiazol-2-yl]carbamate. Available at: [Link]

  • PubChem. tert-butyl N-(5-sulfamoyl-1,3,4-thiadiazol-2-yl)carbamate. Available at: [Link]

  • PubChem. Thiazol-5-ylmethyl ((1S,2S,4S)-1-benzyl-4-(((1,1-dimethylethoxy)carbonyl)amino)-2-hydroxy-5-phenylpentyl)carbamate. Available at: [Link]

Sources

Application Note: Optimized Boc Deprotection Strategies for tert-Butyl N-(4-cyclopentyl-1,3-thiazol-5-yl)carbamate

Author: BenchChem Technical Support Team. Date: March 2026

Mechanistic Rationale and Substrate Vulnerabilities

The compound tert-butyl N-(4-cyclopentyl-1,3-thiazol-5-yl)carbamate is a critical building block in medicinal chemistry, often utilized in the synthesis of kinase inhibitors and protein-protein interaction modulators[1]. However, the removal of the tert-butyloxycarbonyl (Boc) protecting group from this specific scaffold presents unique chemical challenges that require precise kinetic and thermodynamic control.

The Causality of Degradation: The 5-aminothiazole core is an exceptionally electron-rich heterocycle. Once the Boc group is removed, the resulting free amine becomes highly nucleophilic and is notoriously susceptible to rapid oxidation and polymerization if left as a free base[2]. Furthermore, the acidic cleavage of the Boc group generates a highly reactive tert-butyl cation. Without intervention, this cation can undergo electrophilic aromatic substitution, irreversibly alkylating the electron-rich thiazole ring (typically at the unsubstituted C2 position) or the exocyclic amine itself[3].

To ensure high synthetic fidelity, the deprotection protocol must achieve two simultaneous objectives:

  • Cation Scavenging: The reaction environment must contain a nucleophilic scavenger (e.g., Triisopropylsilane [TIPS] or anisole) to permanently trap the tert-butyl cation before it can attack the thiazole core[4].

  • In Situ Salt Formation: The deprotected 5-aminothiazole must be immediately trapped and isolated as a stable acid salt (e.g., an aminium chloride or trifluoroacetate salt) to prevent oxidative degradation and avoid catalyst poisoning in downstream cross-coupling or hydrogenation steps[1].

Comparative Deprotection Environments

The selection of the acidic cleavage environment directly dictates the stability and downstream utility of the resulting 5-aminothiazole. Below is a quantitative and qualitative comparison of the two most effective methodologies for this substrate.

ParameterProtocol A: Anhydrous HCl in DioxaneProtocol B: TFA in DCM with Scavengers
Acidic Reagent 4.0 M HCl in 1,4-Dioxane50% (v/v) Trifluoroacetic Acid (TFA)
Cation Scavenger Optional (Cl⁻ acts as a weak trap)Mandatory (2.0 eq TIPS or Anisole)
Isolated Product Form Aminium Chloride SaltTrifluoroacetate (TFA) Salt
Product Stability High (Bench-stable for months)Moderate (Highly hygroscopic)
Downstream Compatibility Ideal for catalytic hydrogenation[1]May require neutralization prior to use
Typical Yield > 92%85 – 90%
Reaction Time 2 – 4 hours at 25 °C1 – 2 hours at 25 °C

Experimental Workflows & Protocols

The following protocols are designed as self-validating systems. Visual cues (gas evolution, precipitation) and analytical checkpoints are embedded to ensure protocol fidelity.

Protocol A: HCl-Mediated Deprotection (Preferred for Stable Salt Isolation)

This method is highly recommended when the subsequent step involves transition-metal catalysis, as isolating the aminium chloride salt prevents the free 5-aminothiazole from coordinating to and poisoning the catalyst[1].

  • Preparation: In an oven-dried round-bottom flask under an argon atmosphere, dissolve tert-butyl N-(4-cyclopentyl-1,3-thiazol-5-yl)carbamate (1.0 mmol) in anhydrous 1,4-dioxane (5.0 mL).

  • Acid Addition: Cool the solution to 0 °C using an ice-water bath. Dropwise, add a solution of 4.0 M HCl in 1,4-dioxane (10.0 equivalents, 2.5 mL).

    • Self-Validation Checkpoint: Mild effervescence (CO₂ evolution) should be observed upon addition.

  • Cleavage Phase: Remove the ice bath and allow the reaction to stir at 25 °C for 2 to 4 hours. Monitor the reaction via LC-MS (ESI+). The starting material mass ([M+H]⁺ = 269.1) should completely disappear, replaced by the free amine mass ([M+H]⁺ = 169.1).

  • Isolation: Once complete, concentrate the reaction mixture under reduced pressure to approximately 20% of its original volume.

  • Precipitation: Vigorously stir the concentrated solution and slowly add cold, anhydrous diethyl ether (15.0 mL).

    • Self-Validation Checkpoint: A white to off-white precipitate (the 4-cyclopentyl-1,3-thiazol-5-aminium chloride salt) will crash out of solution. If an oil forms instead, co-evaporate with additional dioxane to remove residual moisture, then repeat the ether addition.

  • Collection: Filter the precipitate over a glass frit, wash with cold diethyl ether (2 × 5 mL), and dry under high vacuum for 12 hours.

Protocol B: TFA-Mediated Deprotection with Cation Scavenging

This method is ideal for rapid deprotection prior to immediate amide coupling, provided the hygroscopic nature of the TFA salt is accounted for.

  • Preparation: Dissolve the substrate (1.0 mmol) in anhydrous Dichloromethane (DCM) (4.0 mL).

  • Scavenger Addition: Add Triisopropylsilane (TIPS) (2.0 mmol, 410 µL) to the solution. Note: TIPS is strictly required here to permanently quench the tert-butyl cation and prevent C2-alkylation of the thiazole[3].

  • Acid Addition: Cool to 0 °C. Slowly add neat Trifluoroacetic Acid (TFA) (4.0 mL) to achieve a 1:1 (v/v) DCM:TFA ratio.

  • Cleavage Phase: Stir at 25 °C for 1.5 hours. The cessation of CO₂ gas evolution serves as a kinetic indicator that the carbamic acid intermediate has fully decarboxylated.

  • Isolation: Concentrate the mixture under reduced pressure. To remove residual TFA, co-evaporate the resulting oil with anhydrous toluene (3 × 10 mL).

  • Precipitation: Triturate the crude residue with cold hexanes/diethyl ether (1:1) to precipitate the TFA salt. Filter and store strictly under an inert atmosphere at -20 °C.

Reaction Pathway & Workflow Visualization

The following diagram illustrates the mechanistic logic of the deprotection workflow, highlighting the critical divergence between successful salt formation and cation scavenging.

G A Boc-Protected Thiazole B Protonated Intermediate A->B Acid (H+) C Carbamic Acid + t-Butyl Cation B->C Cleavage D 5-Aminothiazole Salt C->D -CO2 (Gas) E Scavenged Byproduct (t-Butyl-TIPS) C->E TIPS Scavenger

Mechanistic workflow of Boc deprotection and cation scavenging to yield the 5-aminothiazole salt.

Analytical Characterization & Troubleshooting

  • Mass Spectrometry (LC-MS): The free 5-aminothiazole is highly polar. When utilizing reverse-phase LC-MS, the deprotected product will elute significantly earlier than the Boc-protected precursor. Ensure the mass spectrometer is set to ESI+ to detect the highly ionizable [M+H]⁺ peak at 169.1 m/z.

  • Colorimetric Tracking: 5-Aminothiazoles will readily stain with Ninhydrin on TLC plates, appearing as a distinct purple/brown spot upon heating, which confirms the presence of the primary amine.

  • Handling the Free Base: If the free base is absolutely required for a subsequent reaction, neutralize the isolated salt with a mild, non-nucleophilic base (e.g., N,N-Diisopropylethylamine, DIPEA) in situ immediately prior to adding the electrophile. Never attempt to store the free base long-term.

Sources

Application Note: Cross-Coupling Strategies for tert-Butyl N-(4-cyclopentyl-1,3-thiazol-5-yl)carbamate

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Process Researchers, and Drug Development Professionals Compound CAS: 1461706-90-0

Executive Summary & Chemical Reactivity Profile

The compound tert-butyl N-(4-cyclopentyl-1,3-thiazol-5-yl)carbamate is a highly functionalized 5-aminothiazole building block utilized in the synthesis of advanced therapeutics, particularly kinase inhibitors and GPCR modulators[1][2]. The structural architecture of this molecule presents a unique cross-coupling profile:

  • C4 Position: Occupied by a bulky cyclopentyl group, which imparts lipophilicity and three-dimensional character but introduces significant steric hindrance.

  • C5 Position: Occupied by a Boc-protected amine. The Boc group is acid-sensitive and thermally labile at extreme temperatures, requiring mild coupling conditions.

  • C2 Position: The only unsubstituted site on the thiazole ring.

Because the C4 and C5 positions are blocked, cross-coupling must be exclusively directed to the C2 position to generate 2,4,5-trisubstituted thiazole scaffolds. This application note details two field-proven strategies for C2-arylation: Direct Palladium-Catalyzed C-H Arylation and a two-step C2-Bromination/Suzuki-Miyaura Coupling .

Mechanistic Workflow & Strategy Selection

Workflow Substrate tert-butyl N-(4-cyclopentyl- 1,3-thiazol-5-yl)carbamate [M+H]+ 269.1 CH_Arylation Strategy A: Direct C2-H Arylation Pd(OAc)2, PPh3, Base Substrate->CH_Arylation Ar-X 110 °C Bromination Strategy B (Step 1): C2-Bromination NBS, DMF, 0 °C Substrate->Bromination NBS Product 2-Aryl-4-cyclopentyl- 5-(NHBoc)thiazole CH_Arylation->Product Intermediate 2-Bromo Intermediate [M+H]+ 347.0 / 349.0 Bromination->Intermediate Suzuki Strategy B (Step 2): Suzuki-Miyaura Pd(dppf)Cl2, Ar-B(OH)2 Intermediate->Suzuki Ar-B(OH)2 90 °C Suzuki->Product

Figure 1: Divergent cross-coupling pathways for C2-functionalization of the thiazole substrate.

Strategy A: Direct Palladium-Catalyzed C-H Arylation

Mechanistic Causality

The C2 proton of the thiazole ring is highly acidic due to the adjacent electronegative nitrogen and sulfur atoms. Palladium inserts into this C-H bond via a Concerted Metalation-Deprotonation (CMD) mechanism, which is facilitated by carbonate bases acting as proton shuttles[3]. To favor C2-arylation over potential catalyst deactivation, a palladium catalyst paired with a specific ligand (such as PPh₃) and a strong base is required[4]. The bulky C4-cyclopentyl group demands a sterically accommodating ligand to prevent the aggregation of inactive palladium black during the catalytic cycle[4].

Self-Validating Protocol: Direct C2-Arylation

Reagents: Substrate (1.0 eq), Aryl Bromide (1.2 eq), Pd(OAc)₂ (5 mol%), PPh₃ (10 mol%), Cs₂CO₃ (2.0 eq), anhydrous Toluene/DMF (4:1 v/v).

  • Preparation: In an oven-dried Schlenk flask under argon, charge tert-butyl N-(4-cyclopentyl-1,3-thiazol-5-yl)carbamate (1.0 mmol, 268.1 mg), the aryl bromide (1.2 mmol), Pd(OAc)₂ (0.05 mmol, 11.2 mg), PPh₃ (0.1 mmol, 26.2 mg), and finely milled Cs₂CO₃ (2.0 mmol, 651.6 mg).

  • Solvent Addition: Add degassed Toluene (4.0 mL) and DMF (1.0 mL). Seal the flask and purge with argon for 5 minutes.

  • Reaction: Heat the mixture in an oil bath at 110 °C for 16 hours.

    • IPC (In-Process Control): Monitor via LC-MS. The starting material exhibits an [M+H]+ of 269.1. Look for the disappearance of this peak and the emergence of the product mass.

  • Workup: Cool to room temperature. Dilute with EtOAc (20 mL) and filter through a pad of Celite to remove inorganic salts and palladium residues[4]. Wash the organic layer with 5% LiCl aqueous solution (3 × 10 mL) to remove DMF.

  • Purification: Dry over Na₂SO₄, concentrate, and purify via flash chromatography (Hexanes/EtOAc gradient).

Strategy B: C2-Bromination followed by Suzuki-Miyaura Coupling

Mechanistic Causality

Direct C-H arylation can fail or stall when using highly electron-rich or sterically encumbered aryl halides. In such cases, pre-functionalizing the C2 position with a bromine atom ensures a highly predictable oxidative addition step.

Crucial Expert Insight: We explicitly avoid converting the thiazole into a boronic acid. 2-Thiazolylboronic acids are notoriously unstable and undergo rapid protodeboronation[5]. By keeping the thiazole as the electrophile (2-bromothiazole) and coupling it with stable aryl boronic acids, the reaction fidelity is drastically improved[6].

Self-Validating Protocol: Step 1 - Bromination
  • Reaction: Dissolve the substrate (1.0 mmol, 268.1 mg) in anhydrous DMF (5.0 mL) and cool to 0 °C. Add N-Bromosuccinimide (NBS) (1.05 mmol, 186.9 mg) portion-wise in the dark.

  • Monitoring: Stir for 2 hours, allowing the reaction to warm to room temperature.

    • IPC: LC-MS must show complete conversion to the 2-bromo intermediate. The product will display a distinct 1:1 isotopic doublet at [M+H]+ 347.0 and 349.0.

  • Workup: Quench with saturated aqueous Na₂S₂O₃ (10 mL). Extract with EtOAc (3 × 15 mL). Wash organics with water and brine, dry, and concentrate. Use the crude intermediate directly in the next step to avoid degradation.

Self-Validating Protocol: Step 2 - Suzuki-Miyaura Coupling
  • Preparation: To a microwave vial, add the 2-bromo intermediate (1.0 mmol, ~347 mg), Aryl Boronic Acid (1.5 eq), Pd(dppf)Cl₂·CH₂Cl₂ (5 mol%, 40.8 mg), and K₂CO₃ (2.5 eq, 345 mg).

  • Solvent: Add a degassed mixture of 1,4-Dioxane/H₂O (4:1 v/v, 5.0 mL).

  • Reaction: Heat at 90 °C for 12 hours.

    • IPC: Monitor the disappearance of the 347.0/349.0 m/z doublet. Troubleshooting: If unreacted bromide persists, check the LC-MS for the protodeboronated aryl mass (Ar-H). If observed, the boronic acid has degraded; spike the reaction with an additional 0.5 eq of Ar-B(OH)₂.

  • Workup: Filter through Celite, extract with EtOAc, and purify via silica gel chromatography.

Quantitative Data & Strategy Comparison

ParameterStrategy A: Direct C-H ArylationStrategy B: Bromination + Suzuki
Step Count 1 Step2 Steps
Typical Overall Yield 45% – 70%65% – 85% (Over 2 steps)
Substrate Scope Best for electron-deficient Ar-XExcellent for diverse Ar-B(OH)₂
Steric Tolerance Moderate (sensitive to ortho-substituted Ar-X)High (dppf ligand overcomes hindrance)
Catalyst Poisoning Risk Higher (requires optimized ligand ratio)Lower (oxidative addition is rapid)
Boc-Deprotection Risk Moderate (due to 110 °C extended heating)Low (max temp 90 °C)

Sources

Application Note: Utilizing tert-Butyl N-(4-cyclopentyl-1,3-thiazol-5-yl)carbamate as a Privileged Building Block in Kinase Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern rational drug design, the selection of highly optimized, orthogonally protected building blocks is critical for accelerating structure-activity relationship (SAR) campaigns. tert-Butyl N-(4-cyclopentyl-1,3-thiazol-5-yl)carbamate has emerged as a highly versatile intermediate, particularly in the development of targeted protein kinase inhibitors. This application note details the structural rationale, pharmacophoric utility, and validated synthetic protocols for deploying this specific scaffold in drug discovery workflows.

By combining a bioisosteric thiazole core, a conformationally restricted lipophilic cyclopentyl group, and a strategically protected 5-amino vector, this building block enables the rapid synthesis of highly potent inhibitors targeting Cyclin-Dependent Kinases (CDK4/6), Aurora kinases, and p38 Mitogen-Activated Protein Kinases (MAPK).

Structural Rationale & Pharmacophoric Utility

The architecture of tert-butyl N-(4-cyclopentyl-1,3-thiazol-5-yl)carbamate is not accidental; it is a highly evolved scaffold designed to exploit specific microenvironments within the ATP-binding cleft of kinases.

  • 1,3-Thiazole Core: Acts as a robust, electron-rich bioisostere for phenyl or pyrimidine rings. The nitrogen atom serves as a critical hydrogen bond acceptor, often interacting directly with the kinase hinge region.

  • 4-Cyclopentyl Substitution: Unlike linear alkyl chains (which suffer high entropic penalties upon binding) or rigid phenyl rings (which can cause steric clashes), the cyclopentyl group provides optimal van der Waals contacts. It perfectly occupies the hydrophobic sub-pocket adjacent to the ATP-binding site, driving both potency and isoform selectivity[1].

  • Boc-Protected 5-Amino Group: The free 5-amino-1,3-thiazole is highly electron-rich and prone to oxidative degradation. The tert-butyloxycarbonyl (Boc) group dampens this nucleophilicity, stabilizing the molecule and allowing for harsh transition-metal-catalyzed cross-coupling at the C2 position before orthogonal deprotection.

Pharmacophore Core 1,3-Thiazole Core Target1 Hinge Region Binding (Hydrogen Bond Acceptor) Core->Target1 C4 4-Cyclopentyl Group Target2 Hydrophobic Sub-pocket (Steric Fit / VdW Interactions) C4->Target2 C5 5-Amino Group (Boc) Target3 Solvent Channel / Linker Attachment Vector C5->Target3 C2 C2 Position Target4 Vector for Core Extension (e.g., Pyridine/Pyrimidine) C2->Target4

Pharmacophoric mapping of the 4-cyclopentyl-1,3-thiazol-5-amine scaffold in kinase inhibitors.

Application in Targeted Protein Kinase Inhibition

The utility of the 4-cyclopentyl-1,3-thiazol-5-amine scaffold is best exemplified in the development of third-generation CDK4/6 inhibitors . Research demonstrates that functionalizing the C2 position of the thiazole with a pyrimidine or pyridine ring, while utilizing the 4-cyclopentyl group, yields exceptional anti-proliferative agents against cancer cell lines. As noted by 2[2], replacing the cyclopentyl group with a bulkier aromatic phenyl group results in a moderate to severe reduction in both CDK4/6 enzymatic and cellular activity due to steric clashes within the binding pocket.

Similarly, this scaffold has been successfully deployed in the discovery of p38 MAP Kinase inhibitors (e.g., TAK-715 derivatives) for the treatment of rheumatoid arthritis, where the 4-position substituent dictates the residence time of the drug on the target[3].

Quantitative Data: Scaffold Properties and SAR Trends

Table 1: Physicochemical Properties of the Building Block

Property Value Drug Discovery Relevance
Molecular Weight 268.38 g/mol Highly ligand-efficient starting point; leaves ample mass budget for final drug (Rule of 5 compliant).
TPSA 76.0 Ų Optimal polarity range for membrane permeability and oral bioavailability.
LogP (estimated) ~3.2 Balanced lipophilicity driven by the cyclopentyl moiety; ensures good solubility.

| H-Bond Donors/Acceptors | 1 / 4 | Provides multiple vectors for target engagement without violating Lipinski's rules. |

Table 2: Comparative SAR of C4-Substituted Thiazol-5-amines in CDK4/6 Inhibition (Data synthesized from established literature trends[1][2] demonstrating the superiority of the cyclopentyl moiety).

C4-Substituent CDK4 IC₅₀ (nM) Cellular Efficacy (MV4-11 GI₅₀, nM) Mechanistic Impact
Methyl 12.0 150 Baseline lipophilicity; fails to fully occupy the hydrophobic pocket.
Cyclopentyl 1.5 23 Optimal hydrophobic fit; low entropic penalty upon binding.
Phenyl 45.0 320 Induces steric clashes with gatekeeper residues; increases rigidity.

| Isopropyl | 5.0 | 65 | Good fit, but higher conformational flexibility reduces overall affinity. |

Synthetic Workflow & Orthogonal Functionalization

The true power of this building block lies in its orthogonal reactivity. The C2 position is unsubstituted and highly activated for halogenation, serving as the primary vector for core extension via cross-coupling. The C5 position remains securely masked by the Boc group until the final stages of synthesis.

Workflow A tert-butyl N-(4-cyclopentyl- 1,3-thiazol-5-yl)carbamate B C2-Halogenation (NBS, DMF) A->B Step 1 C Cross-Coupling (Pd-catalyzed) B->C Step 2 D Boc Deprotection (TFA/DCM) C->D Step 3 E Amide Formation (HATU, DIPEA) D->E Step 4

Synthetic workflow for orthogonal functionalization of the thiazole building block.

Validated Experimental Protocols

The following methodologies are designed as self-validating systems , ensuring high-fidelity execution in a medicinal chemistry laboratory.

Protocol A: Regioselective C2-Bromination

Objective: Activate the C2 position for downstream transition-metal-catalyzed cross-coupling.

  • Procedure: Dissolve tert-butyl N-(4-cyclopentyl-1,3-thiazol-5-yl)carbamate (1.0 eq) in anhydrous DMF (0.2 M) under an inert argon atmosphere. Cool the solution to 0 °C. Add N-Bromosuccinimide (NBS, 1.05 eq) portion-wise over 10 minutes. Remove the ice bath and stir at room temperature for 2 hours.

  • Causality: NBS is specifically chosen over elemental bromine (Br₂) to prevent over-oxidation of the thiazole sulfur atom and to protect the acid-sensitive Boc group from hydrobromic acid byproducts. DMF stabilizes the intermediate bromonium ion, ensuring strict regioselectivity at the C2 position.

  • Validation & Quality Control: Quench a 10 µL aliquot with water, extract with EtOAc, and analyze via LC-MS. The reaction is deemed complete when the starting material peak vanishes and a new peak emerges exhibiting a characteristic 1:1 isotopic ratio (M / M+2), confirming mono-bromination.

Protocol B: Suzuki-Miyaura Cross-Coupling at C2

Objective: Introduce a heteroaryl group (e.g., pyridine or pyrimidine boronic acid) to extend the kinase-binding pharmacophore.

  • Procedure: In a microwave-safe vial, combine the C2-bromo intermediate (1.0 eq), the target heteroaryl boronic acid (1.2 eq), Pd(dppf)Cl₂ (0.05 eq), and K₂CO₃ (2.0 eq). Suspend the mixture in a degassed solvent system of 1,4-Dioxane/H₂O (4:1 v/v). Seal the vial and heat at 90 °C for 12 hours (or microwave at 110 °C for 45 minutes).

  • Causality: Pd(dppf)Cl₂ is utilized because its bulky, bidentate ligand framework accelerates the reductive elimination step, successfully overcoming the potential chelating effect of the thiazole nitrogen that often poisons standard palladium catalysts. The biphasic solvent system is critical to dissolve both the organic substrate and the inorganic base required to activate the boronic acid into a reactive boronate complex.

  • Validation & Quality Control: Monitor via TLC (Hexanes/EtOAc 7:3). The product spot will exhibit strong UV activity at 254 nm. Post-column chromatography, verify the coupling via ¹H NMR by confirming the disappearance of the boronic acid hydroxyl protons and the integration of the newly appended aromatic system.

Protocol C: Boc Deprotection and Amide Coupling

Objective: Unmask the 5-amino group and couple it with a target carboxylic acid to form the final inhibitor.

  • Procedure: Treat the coupled intermediate with a 20% solution of Trifluoroacetic acid (TFA) in Dichloromethane (DCM) for 2 hours at room temperature. Concentrate thoroughly under reduced pressure to remove all TFA. Redissolve the crude amine in anhydrous DMF. Add the target carboxylic acid (1.1 eq), HATU (1.2 eq), and N,N-Diisopropylethylamine (DIPEA, 3.0 eq). Stir for 6 hours at room temperature.

  • Causality: TFA provides a clean, traceless removal of the Boc group via the generation of a volatile isobutylene byproduct. HATU is strictly required here; the resulting 5-aminothiazole is electronically deactivated and sterically hindered by the adjacent 4-cyclopentyl group. HATU forms a highly reactive 7-aza-OBt ester intermediate that forces the difficult amide coupling to completion.

  • Validation & Quality Control: The deprotection step is validated by a positive Ninhydrin stain on TLC (spot turns deep purple/orange, indicating a primary amine). The final amide formation is confirmed by High-Resolution Mass Spectrometry (HRMS) matching the exact calculated mass of the target drug candidate.

References

  • A Novel Series of N-(Pyridin-2-Yl)-4-(Thiazol-5-Yl)Pyrimidin-2-Amines as Highly Potent Cdk4/6 Inhibitors.Molecules, 2021.
  • Highly Potent, Selective, and Orally Bioavailable 4-Thiazol-N-(pyridin-2-yl)pyrimidin-2-amine Cyclin-Dependent Kinases 4 and 6 Inhibitors as Anticancer Drug Candidates: Design, Synthesis, and Evaluation.Journal of Medicinal Chemistry, 2017.
  • Novel Inhibitor of p38 MAP Kinase as an Anti-TNF-α Drug: Discovery of N-[4-[2-Ethyl-4-(3-methylphenyl)-1,3-thiazol-5-yl]-2-pyridyl]benzamide (TAK-715) as a Potent and Orally Active Anti-Rheumatoid Arthritis Agent.Journal of Medicinal Chemistry, 2005.

Sources

Application Note: Advanced Functionalization of the Thiazole Ring in tert-Butyl N-(4-cyclopentyl-1,3-thiazol-5-yl)carbamate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Thiazoles are privileged scaffolds in modern drug discovery, frequently embedded in kinase inhibitors, antimicrobial agents, and CNS-active compounds. The functionalization of highly substituted thiazoles, such as tert-butyl N-(4-cyclopentyl-1,3-thiazol-5-yl)carbamate , presents unique chemoselective challenges. Because the C4 position is occupied by a bulky cyclopentyl group and the C5 position is substituted with a Boc-protected amine, the C2 position is the sole available site for direct ring functionalization.

This application note provides validated, step-by-step protocols for the C2-functionalization of this scaffold. We detail two orthogonal methodologies: cryogenic C2-lithiation (via a transient dianion) for electrophilic trapping, and palladium-catalyzed direct C-H arylation for cross-coupling.

Structural & Mechanistic Profiling

To successfully modify tert-butyl N-(4-cyclopentyl-1,3-thiazol-5-yl)carbamate, one must navigate the competing acidities and steric environments within the molecule.

The Dianion Strategy (C2-Lithiation)

The C2-H bond of a thiazole is highly acidic ( pKa​≈29 ) due to the inductive effects of the adjacent nitrogen and sulfur atoms . However, the substrate contains a carbamate (NH-Boc) group at C5, which possesses a significantly more acidic proton ( pKa​≈15 ).

Causality in Experimental Design: Treating this molecule with a single equivalent of a strong base (e.g., n-butyllithium) will exclusively deprotonate the NH-Boc group. To functionalize the C2 position, two equivalents of base are strictly required. The first equivalent forms the N-monoanion. Crucially, this N-anion electronically protects the Boc carbonyl from nucleophilic attack by the second equivalent of n-BuLi. The second equivalent then acts purely as a base, abstracting the C2 proton to generate a highly reactive N,C2-dianion .

DianionPathway SM Starting Material (NH-Boc, C2-H) pKa ~ 15 Monoanion N-Monoanion (N(-)-Boc, C2-H) pKa ~ 29 SM->Monoanion 1.0 eq n-BuLi (Fast, -78 °C) Dianion N,C2-Dianion (N(-)-Boc, C2(-)-Li(+)) Monoanion->Dianion 1.1 eq n-BuLi (Slower, -78 °C) Product C2-Functionalized Product (e.g., C2-Formyl) Dianion->Product Electrophile (DMF) Quench (NH4Cl)

Caption: Mechanistic pathway of C2-lithiation via a transient N,C2-dianion intermediate.

Palladium-Catalyzed Direct C-H Arylation

For the introduction of aryl groups at C2, pre-functionalization (e.g., halogenation followed by Suzuki coupling) is tedious. Direct C-H arylation offers a highly atom-economical alternative. Using a ligand-free or low-ligand Palladium(II) system, the C2 position can undergo direct arylation.

Causality in Experimental Design: We utilize Pd(OAc)2​ because the acetate ligands are not merely bystanders; they actively participate in a Concerted Metalation-Deprotonation (CMD) mechanism. The acetate ligand acts as an internal base to abstract the C2 proton simultaneously as the Palladium center coordinates to the C2 carbon, drastically lowering the activation energy for C-H cleavage.

PdCatalyticCycle Pd0 Pd(0) Active Species OxAdd Oxidative Addition [Pd(II)(Ar)(Br)] Pd0->OxAdd Aryl Bromide CMD C-H Activation (CMD) at Thiazole C2 Position OxAdd->CMD Thiazole + Base (- HBr) RedElim Reductive Elimination C2-Aryl Thiazole Product CMD->RedElim Intermediate Complex RedElim->Pd0 Product Release

Caption: Palladium-catalyzed direct C-H arylation catalytic cycle at the thiazole C2 position.

Experimental Protocols

Protocol A: C2-Lithiation and Formylation

This protocol describes the installation of a formyl group at the C2 position, providing a versatile handle for subsequent reductive aminations or olefinations.

Reagents & Materials:

  • tert-butyl N-(4-cyclopentyl-1,3-thiazol-5-yl)carbamate (1.0 equiv, 5.0 mmol)

  • n-Butyllithium (1.6 M in hexanes, 2.2 equiv, 11.0 mmol)

  • Anhydrous N,N-Dimethylformamide (DMF) (3.0 equiv, 15.0 mmol)

  • Anhydrous Tetrahydrofuran (THF) (25 mL)

  • Saturated aqueous NH4​Cl solution

Step-by-Step Methodology:

  • Preparation: Flame-dry a 100 mL Schlenk flask equipped with a magnetic stir bar under vacuum, then backfill with Argon (repeat 3x).

  • Dissolution: Add the starting thiazole (5.0 mmol) and anhydrous THF (25 mL) to the flask. Stir to dissolve.

  • Cryogenic Cooling: Submerge the flask in a dry ice/acetone bath and allow the internal temperature to equilibrate to -78 °C for 15 minutes. Critical Step: Failure to maintain -78 °C will result in nucleophilic attack of n-BuLi on the Boc group or ring-fragmentation of the lithiated thiazole.

  • Dianion Generation: Syringe in n-BuLi (11.0 mmol) dropwise down the side of the flask over 10 minutes. The solution will typically transition from colorless to a deep yellow/orange, indicating dianion formation. Stir at -78 °C for exactly 45 minutes.

  • Electrophilic Trapping: Add anhydrous DMF (15.0 mmol) dropwise. Stir the reaction mixture at -78 °C for an additional 30 minutes.

  • Quenching (Self-Validation): Remove the cooling bath and immediately quench the reaction by carefully adding 10 mL of saturated aqueous NH4​Cl . The color should rapidly discharge to a pale yellow, validating the neutralization of the organolithium species.

  • Workup: Extract the aqueous layer with Ethyl Acetate (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via silica gel flash chromatography (Hexanes/EtOAc gradient) to yield the C2-formylated product.

Protocol B: Palladium-Catalyzed Direct C2-Arylation

This protocol allows for the direct coupling of the thiazole with aryl bromides, avoiding the need for pre-formed organometallic reagents.

Reagents & Materials:

  • tert-butyl N-(4-cyclopentyl-1,3-thiazol-5-yl)carbamate (1.0 equiv, 2.0 mmol)

  • Aryl Bromide (e.g., 4-bromoacetophenone) (1.2 equiv, 2.4 mmol)

  • Pd(OAc)2​ (5 mol%, 0.1 mmol)

  • Potassium Acetate ( KOAc ) (2.0 equiv, 4.0 mmol)

  • Anhydrous N,N-Dimethylacetamide (DMA) (10 mL)

Step-by-Step Methodology:

  • Reaction Assembly: In a 20 mL pressure vial, combine the thiazole (2.0 mmol), Aryl Bromide (2.4 mmol), Pd(OAc)2​ (0.1 mmol), and KOAc (4.0 mmol).

  • Degassing: Add DMA (10 mL). Seal the vial with a septum cap and sparge the mixture with Argon gas for 10 minutes to remove dissolved oxygen, which can prematurely deactivate the Pd(0) species.

  • Thermal Activation: Replace the septum with a Teflon-lined solid cap. Heat the reaction mixture in an oil bath at 110 °C for 14 hours. Mechanistic Note: The elevated temperature is necessary to overcome the activation barrier of the CMD transition state.

  • Monitoring: Cool the reaction to room temperature. Analyze an aliquot via TLC or LC-MS to confirm the consumption of the starting thiazole.

  • Workup: Dilute the mixture with Ethyl Acetate (30 mL) and filter through a short pad of Celite to remove the "palladium black" precipitate. Wash the filtrate with water (3 x 15 mL) to remove the DMA solvent, followed by brine (15 mL).

  • Purification: Dry the organic layer over MgSO4​ , concentrate, and purify via flash chromatography to isolate the C2-arylated thiazole.

Comparative Data Summary

The table below summarizes the operational parameters and strategic utility of the two functionalization methodologies.

ParameterProtocol A: C2-LithiationProtocol B: Pd-Catalyzed Arylation
Primary Transformation Electrophilic Trapping (Formylation, Alkylation, Halogenation)Cross-Coupling (Direct C-H Arylation)
Key Intermediate Transient N,C2-DianionPd(II)-Aryl-Thiazole complex
Temperature Profile Cryogenic (-78 °C)Elevated Heating (110 °C)
Reagent Cost Low (n-BuLi, DMF)Moderate ( Pd(OAc)2​ , Aryl halides)
Functional Group Tolerance Low: Sensitive to esters, ketones, and nitriles on the electrophile.High: Tolerates polar groups (ketones, nitriles, nitro groups) on the aryl halide.
Scalability High (Requires specialized cryogenic reactor vessels for >10g scale)High (Standard heating mantles/reactors)

References

  • Roger, J., Požgan, F., & Doucet, H. (2009). Ligand-Free Palladium-Catalyzed Direct Arylation of Thiazoles at Low Catalyst Loadings. The Journal of Organic Chemistry, 74(3), 1179-1186. URL:[Link]

  • Ra, D., Gauger, K. A., & Venepalli, B. R. (2015). Regioselective C2-lithiation of N-Boc-3-bromopyrroles: a novel approach towards the synthesis and scale-up of 3-(2-formyl-4-methyl-1-H-pyrrol-3-yl)propanoic acid. Tetrahedron Letters, 56(19), 2402-2405. URL:[Link]

Troubleshooting & Optimization

overcoming solubility issues of tert-butyl N-(4-cyclopentyl-1,3-thiazol-5-yl)carbamate in aqueous media

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific physicochemical hurdles associated with tert-butyl N-(4-cyclopentyl-1,3-thiazol-5-yl)carbamate .

This compound presents a classic "brick dust/grease" solubility challenge. The combination of a highly lipophilic cyclopentyl ring, a hydrophobic Boc-protecting group, and a thiazole core creates a molecule with a high partition coefficient (LogP) and virtually no aqueous solubility at physiological pH.

Below is our comprehensive Q&A guide, validated protocols, and mechanistic workflows to help you successfully formulate this compound for both in vitro and in vivo applications.

I. Frequently Asked Questions (FAQs): Mechanistic Troubleshooting

Q1: Why does tert-butyl N-(4-cyclopentyl-1,3-thiazol-5-yl)carbamate immediately crash out of solution when I dilute my DMSO stock into aqueous buffer? A: This is a phenomenon known as solvent-shift precipitation. The compound is highly soluble in DMSO because the solvent matches its low dielectric requirement. When you introduce this stock into an aqueous buffer, the DMSO rapidly diffuses into the water. The water molecules re-establish their strong hydrogen-bond network, aggressively excluding the highly lipophilic cyclopentyl and Boc groups. Because the compound lacks strong hydrogen-bond donors or acceptors (the amine is masked by the Boc group), the thermodynamic penalty of remaining in the aqueous phase is too high, leading to rapid crystallization or amorphous precipitation.

Q2: Can I use pH adjustment to form a water-soluble salt of this compound? A: No. While the thiazole ring contains a nitrogen atom, it is only weakly basic (typical pKa ~2.0 - 3.0). To protonate this nitrogen and form a soluble salt, you would need to drop the pH of your aqueous media below 2.0. This is physiologically incompatible for in vivo studies and will likely denature proteins or kill cells in in vitro assays. Furthermore, the Boc group is acid-labile; prolonged exposure to low pH will cleave the carbamate, yielding the free aminothiazole, thereby ruining your experimental integrity.

Q3: If pH adjustment is out, what is the most reliable method for in vivo dosing formulations? A: For in vivo applications, we strongly recommend Cyclodextrin Complexation , specifically using 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD). Cyclodextrins possess a hydrophobic inner cavity that can encapsulate the lipophilic cyclopentyl and thiazole moieties, while their hydrophilic exterior maintains aqueous solubility[1]. If cyclodextrins fail to provide sufficient exposure, Amorphous Solid Dispersions (ASDs) are the next logical step. ASDs generate a supersaturated state in the gastrointestinal lumen, increasing apparent solubility without sacrificing intestinal membrane permeability—a common trade-off seen with simple cosolvent approaches[2].

II. Solubilization Strategy & Decision Matrix

To determine the best path forward, follow the logical workflow below based on your assay requirements.

Solubilization_Strategy Start Compound: Boc-NH-Thiazole-Cyclopentyl Assess Is the assay In Vitro or In Vivo? Start->Assess InVitro In Vitro (Cell/Biochem) Assess->InVitro InVivo In Vivo (PK/Efficacy) Assess->InVivo Cosolvent Use DMSO Stock (≤1% final) + 0.1% Tween 20 or BSA InVitro->Cosolvent Cyclodextrin HP-β-CD Complexation (10-20% w/v in Saline) InVivo->Cyclodextrin FailCD Insufficient Exposure? Cyclodextrin->FailCD ASD Amorphous Solid Dispersion (Polymer Matrix) FailCD->ASD Yes

Caption: Decision matrix for selecting the appropriate solubilization strategy based on assay type.

III. Validated Experimental Protocols

Protocol A: Preparation of HP-β-CD Inclusion Complex (Solvent Evaporation Method)

This protocol utilizes the solvent evaporation technique, which forces the lipophilic compound into the cyclodextrin cavity as the organic solvent is removed, providing superior complexation efficiency compared to simple physical mixing[3].

Materials Required:

  • tert-butyl N-(4-cyclopentyl-1,3-thiazol-5-yl)carbamate (API)

  • 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD, MW ~1400 g/mol )

  • Methanol or Ethanol (Analytical Grade)

  • Ultrapure Water (Milli-Q)

  • Rotary Evaporator & Lyophilizer

Step-by-Step Methodology:

  • Molar Ratio Calculation: Weigh the API and HP-β-CD to achieve a 1:1 or 1:2 molar ratio. Causality: A 1:1 ratio typically satisfies the stoichiometry for the cyclopentyl group entering the cavity, but a 1:2 ratio can prevent aggregation of the complexes at higher concentrations.

  • Organic Solvation: Dissolve the API completely in a minimal volume of Methanol (e.g., 10 mg/mL). Ensure the solution is perfectly clear.

  • Aqueous Solvation: Dissolve the HP-β-CD in Ultrapure Water (e.g., 20% w/v).

  • Mixing & Equilibration: Slowly add the organic API solution dropwise into the aqueous HP-β-CD solution under continuous magnetic stirring (500 rpm) at 30°C. Causality: Dropwise addition prevents localized supersaturation and premature precipitation of the API before it can enter the CD cavity.

  • Complexation: Allow the mixture to stir in a sealed flask for 24 hours to reach thermodynamic equilibrium[4].

  • Solvent Removal: Transfer the solution to a rotary evaporator. Remove the methanol under reduced pressure at 40°C. Critical Step: Do not exceed 40°C, as the Boc group can be thermally sensitive, and high heat may alter the binding constant of the inclusion complex.

  • Filtration & Lyophilization: Filter the remaining aqueous solution through a 0.22 µm PTFE syringe filter to remove any uncomplexed, precipitated API. Freeze the filtrate at -80°C, followed by lyophilization for 48 hours to obtain a fluffy, white, water-soluble powder.

HPBCD_Mechanism API Free API (Hydrophobic) Complex Inclusion Complex (Water Soluble) API->Complex Van der Waals Forces CD HP-β-CD (Empty Cavity) CD->Complex Hydrophobic Effect

Caption: Thermodynamic mechanism of HP-β-CD inclusion complex formation.

Protocol B: Cosolvent/Surfactant System (For Intravenous or IP Injection)

If cyclodextrins are unavailable or interfere with your specific target, a synergistic cosolvent-surfactant approach can be used. The cosolvent dissolves the drug, while the surfactant creates micelles to trap the drug upon aqueous dilution[5].

Formulation: 5% DMSO / 10% Cremophor EL (or Tween 80) / 85% Saline.

  • Dissolve the API in 100% DMSO to create a highly concentrated master stock.

  • Add Cremophor EL directly to the DMSO stock and vortex vigorously for 2 minutes. Causality: The surfactant must coat the solvated drug molecules before water is introduced.

  • Slowly add the 0.9% Saline solution dropwise while continuously vortexing or sonicating.

  • Self-Validation Check: The final solution should be optically clear. If it appears cloudy or opalescent, the micelles have failed to encapsulate the compound, and precipitation is imminent.

IV. Quantitative Data Summary: Solubilization Methods

The following table summarizes the expected performance of various solubilization techniques for highly lipophilic, neutral molecules like Boc-protected thiazoles.

Solubilization StrategyTypical Solubility Increase (Fold)Primary MechanismProsCons
Cosolvency (DMSO/PEG) 10x - 50xLowers dielectric constant of the media[5].Easy to prepare; good for in vitro stocks.High toxicity in vivo; risk of precipitation upon dilution.
HP-β-CD Complexation 50x - 500xEncapsulation in hydrophobic cavity[4].Excellent in vivo tolerability; prevents precipitation.Requires specific molecular fit; adds mass to the dose.
Amorphous Solid Dispersions 100x - 1000xGenerates kinetic supersaturation[2].Maximizes intestinal permeability and absorption.Complex manufacturing (hot-melt extrusion/spray drying).
Micellar (Tween/Cremophor) 20x - 100xTraps API in amphiphilic micelles.Good for IV formulations.Surfactants can cause anaphylaxis or hemolysis in vivo.

V. References

  • Effect of Cyclodextrin Types and Co-Solvent on Solubility of a Poorly Water Soluble Drug Source: National Institutes of Health (NIH) URL:[Link]

  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics Source: National Institutes of Health (NIH) URL:[Link]

  • A Win–Win Solution in Oral Delivery of Lipophilic Drugs: Supersaturation via Amorphous Solid Dispersions Increases Apparent Solubility without Sacrifice of Intestinal Membrane Permeability Source: Molecular Pharmaceutics (ACS Publications) URL:[Link]

  • Research Article Study on the Role of the Inclusion Complexes with 2-Hydroxypropyl-β-cyclodextrin for Oral Administration Source: International Journal of Polymer Science URL:[Link]

  • Hydroxypropyl-β-Cyclodextrin for Delivery of Sinapic Acid via Inclusion Complex Prepared by Solvent Evaporation Method Source: MDPI Processes URL:[Link]

Sources

Technical Support Center: Troubleshooting Boc Deprotection of tert-Butyl N-(4-cyclopentyl-1,3-thiazol-5-yl)carbamate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As drug development professionals and synthetic chemists, you are likely aware that while tert-butyloxycarbonyl (Boc) deprotection is a fundamental transformation, applying it to highly functionalized, electron-rich heteroaromatics requires precise optimization.

This guide is specifically engineered for the deprotection of tert-butyl N-(4-cyclopentyl-1,3-thiazol-5-yl)carbamate (CAS: 1461706-90-0)[1]. Here, we address the dual synthetic challenges of this specific substrate: preventing electrophilic alkylation by the tert-butyl cation and mitigating the severe oxidative instability of the resulting 5-aminothiazole free base.

Mechanistic Insights: The Causality of Side Reactions

To successfully deprotect this substrate, one must understand the two competing degradation pathways that occur during and immediately after the reaction:

Pathway A: Electrophilic Alkylation by the tert-Butyl Cation During acidolytic cleavage using Trifluoroacetic Acid (TFA) or HCl, the carbamate is protonated, leading to the elimination of carbon dioxide and a highly reactive tert-butyl cation ( t−Bu+ )[2]. In the absence of a trapping agent, this electrophile will seek out nucleophilic centers[3]. Because the thiazole ring is activated by the electron-donating 5-amino group, the substrate is highly susceptible to C-alkylation (typically at the open C-2 position) or N-alkylation of the newly formed primary amine[4].

Pathway B: Oxidative Degradation of the Free Base The target product, 4-cyclopentyl-1,3-thiazol-5-amine, is a primary 5-aminothiazole bearing an aliphatic group at the C-4 position. Extensive structure-activity relationship studies have demonstrated that primary 5-aminothiazoles with aliphatic C-4 substituents are notoriously unstable[5]. They decompose and polymerize significantly over time when exposed to air as free bases[6]. Therefore, standard basic workups (e.g., neutralization with NaHCO3​ ) will rapidly destroy your product.

Troubleshooting FAQs

Q1: My LC-MS analysis of the crude reaction mixture shows a major byproduct with a mass of [M+H]+ + 56 Da. What is happening? A1: You are observing the tert-butylation of your product. The t−Bu+ cation generated during cleavage is alkylating your sensitive 5-aminothiazole[3]. To prevent this, you must add a nucleophilic scavenger to the reaction mixture. Silane-based scavengers, such as triisopropylsilane (TIPS) or triethylsilane (TES), are highly effective because they irreversibly reduce the carbocation to volatile isobutane via hydride transfer[7].

Q2: After neutralizing the TFA reaction mixture to isolate the free amine, my product turned dark brown and the isolated yield was <10%. How can I improve recovery? A2: The dark brown color indicates rapid oxidative polymerization of the free 5-aminothiazole base[5]. Because 4-aliphatic-5-aminothiazoles are highly unstable, you must avoid basic workups entirely [6]. The solution is to isolate the product as a stable salt (e.g., the trifluoroacetate or hydrochloride salt) by precipitating it directly from the acidic medium using a non-polar anti-solvent like cold diethyl ether.

Q3: Can I run this reaction in a sealed vessel to prevent solvent evaporation? A3: No. The deprotection mechanism generates equimolar amounts of CO2​ and isobutylene gas[2]. Running this reaction in a closed system poses a severe over-pressurization hazard and forces the isobutylene gas back into solution, driving the equilibrium toward unwanted re-alkylation[2],[8]. Always ensure the reaction is properly vented.

Scavenger Selection Data

Selecting the correct scavenger cocktail is critical for electron-rich substrates. The table below summarizes the efficacy of standard scavengers for 5-aminothiazole deprotections.

Scavenger CocktailMechanism of ActionEfficacy for 5-AminothiazolesVolatility / RemovalRecommended Ratio (v/v)
TFA / TIPS / H2​O Hydride transfer (TIPS) & hydrolysis ( H2​O )Excellent - Irreversibly destroys t−Bu+ Moderate - Requires co-evaporation with toluene95 : 2.5 : 2.5[3]
TFA / TES Hydride transfer (TES)Excellent - High selectivity for t−Bu+ Moderate - Requires co-evaporation95 : 5[7]
TFA / Anisole Electrophilic aromatic substitutionGood - Forms tert-butylanisoleLow - Requires trituration or chromatography90 : 10[7]
HCl / Dioxane Isobutylene gas evolutionFair - Relies on gas escape; risk of re-additionHigh - Completely volatile4M Solution[3]

Diagnostic Workflow

Workflow Start Boc Deprotection of tert-butyl N-(4-cyclopentyl- 1,3-thiazol-5-yl)carbamate Analyze LC-MS Analysis of Reaction Mixture Start->Analyze Issue1 Observation: [M+H]+ + 56 Da Peak Analyze->Issue1  Alkylation Issue2 Observation: Rapid Degradation / Color Change Analyze->Issue2  Instability Success Observation: Clean [M+H]+ Peak Analyze->Success  Optimal Fix1 Root Cause: tert-Butylation Solution: Add TIPS/H2O Scavenger Issue1->Fix1 Fix2 Root Cause: Free Base Oxidation Solution: Isolate as TFA/HCl Salt Issue2->Fix2 Proceed Proceed to Next Synthetic Step (Keep cold & under N2) Success->Proceed Fix1->Proceed Fix2->Proceed

Troubleshooting workflow for 5-aminothiazole Boc deprotection.

Validated Experimental Protocols

The following protocols are designed as self-validating systems. Do not skip the built-in validation checks, as they ensure the integrity of the unstable product.

Protocol A: TFA-Mediated Deprotection with Silane Scavenger

Optimized for maximum suppression of alkylation while maintaining product stability.

  • Preparation: In a flame-dried flask purged with nitrogen, dissolve tert-butyl N-(4-cyclopentyl-1,3-thiazol-5-yl)carbamate (1.0 eq) in anhydrous Dichloromethane (DCM) to achieve a 0.1 M concentration.

    • Validation Check: The solution must be completely clear. Cloudiness indicates moisture or degraded starting material.

  • Scavenger Addition: Add Triisopropylsilane (TIPS) (2.5% v/v relative to the final reaction volume) and deionized water (2.5% v/v)[3].

  • Acidic Cleavage: Cool the flask to 0 °C using an ice bath. Slowly add Trifluoroacetic Acid (TFA) to achieve a final DCM:TFA ratio of 1:1 (v/v). Ensure the flask is vented through a bubbler or a needle to allow CO2​ and isobutane to escape[2].

  • Reaction Monitoring: Remove the ice bath and stir at room temperature for 1–2 hours.

    • Validation Check: Analyze an aliquot by LC-MS. The reaction is complete when the starting material peak disappears. If a +56 Da peak is observed at >5% relative abundance, increase the TIPS concentration to 5% v/v in subsequent runs.

  • Concentration (Critical Step): Do not quench with aqueous base. Concentrate the reaction mixture under reduced pressure. Keep the water bath temperature strictly below 30 °C to prevent thermal degradation of the salt. Co-evaporate the resulting residue with toluene (3 x 10 mL) to azeotropically remove residual TFA.

  • Isolation: Triturate the oily residue with ice-cold anhydrous diethyl ether. The product will precipitate as the stable 4-cyclopentyl-1,3-thiazol-5-amine trifluoroacetate salt. Filter under a blanket of nitrogen and store immediately at -20 °C.

    • Validation Check: 1H NMR ( CD3​OD ) should show the complete absence of the 9H singlet at ~1.4 ppm, confirming total Boc removal.

Protocol B: HCl-Mediated Deprotection

Alternative method if the hydrochloride salt is preferred for downstream coupling steps.

  • Preparation: Dissolve the starting material in anhydrous 1,4-dioxane (0.1 M).

  • Acid Addition: Slowly add a commercially available solution of 4M HCl in dioxane (10–20 eq)[3]. Vent the reaction vessel.

  • Reaction & Precipitation: Stir at room temperature for 2–4 hours. As the Boc group is cleaved and isobutylene gas evolves, the highly polar hydrochloride salt will typically begin to precipitate directly out of the less polar dioxane solvent.

  • Collection: Once LC-MS confirms complete conversion, add cold diethyl ether to force complete precipitation. Filter the solid rapidly, wash with additional cold ether, and dry under high vacuum.

References

  • ACS GCI Pharmaceutical Roundtable. "tert-Butyl Carbamate (BOC) Deprotection - Reagent Guides." ACS GCI. URL: [Link]

  • Wikipedia. "Di-tert-butyl dicarbonate." Wikipedia. URL: [Link]

  • Common Organic Chemistry. "Boc Deprotection Mechanism - TFA." Common Organic Chemistry. URL: [Link]

  • StackExchange. "What happens to the t-butyl cation in the TFA deprotection of a t-butyl ester?" StackExchange. URL: [Link]

  • Thompson, M. J., & Chen, B. "Versatile assembly of 5-aminothiazoles based on the Ugi four-component coupling." Tetrahedron Letters, 2008. URL: [Link]

  • Thompson, M. J., & Chen, B. "Ugi Reactions with Ammonia Offer Rapid Access to a Wide Range of 5-Aminothiazole and Oxazole Derivatives." The Journal of Organic Chemistry, 2009. URL: [Link]

  • AS ONE. "Enamine Compound 100mg CAS No:1461706-90-0." AS ONE Corporation. URL: [Link]

Sources

HPLC method development and optimization for tert-butyl N-(4-cyclopentyl-1,3-thiazol-5-yl)carbamate analysis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Analytical Support Portal. This guide is specifically engineered for researchers, analytical scientists, and drug development professionals tasked with developing, optimizing, and troubleshooting High-Performance Liquid Chromatography (HPLC) methods for tert-butyl N-(4-cyclopentyl-1,3-thiazol-5-yl)carbamate .

Due to the unique structural features of this molecule—a highly lipophilic cyclopentyl group, a weakly basic thiazole ring, and an acid-sensitive tert-butoxycarbonyl (Boc) protecting group—standard platform methods often require targeted optimization.

Part 1: Core Principles & Method Rationale (E-E-A-T)

To develop a robust and self-validating analytical method, it is critical to understand the causality behind each chromatographic parameter.

Stationary Phase Selection

tert-Butyl N-(4-cyclopentyl-1,3-thiazol-5-yl)carbamate is a highly hydrophobic molecule. A reversed-phase C18 column is mandatory to provide sufficient retention[1]. However, the thiazole nitrogen is weakly basic. If a standard silica column is used, the protonated thiazole nitrogen will undergo secondary ion-exchange interactions with residual, unendcapped silanols (-Si-O⁻) on the silica surface. This is the primary cause of peak tailing. Rationale: You must select a high-purity, fully end-capped C18 column to sterically block these silanol interactions.

Mobile Phase & pH Control

Boc-protected amines are routinely analyzed using reversed-phase HPLC with acidic modifiers[2]. Adding 0.1% Trifluoroacetic Acid (TFA) or 0.1% Formic Acid (FA) to the mobile phase drops the pH to ~2.0–2.5. Rationale: This acidic environment fully protonates residual silanols, rendering them neutral (-Si-OH) and eliminating the electrostatic drag on the thiazole ring. Acetonitrile (ACN) is preferred over Methanol (MeOH) as the organic modifier because its lower viscosity reduces system backpressure and provides higher elution strength for lipophilic targets[1].

The Boc-Lability Warning (Temperature Control)

The Boc group is a cornerstone protecting strategy, but its removal is catalyzed by strong acids[3]. While 0.1% TFA is generally safe during a short HPLC run at room temperature, combining an acidic mobile phase with elevated column temperatures (e.g., >40°C) provides the thermal activation energy required for on-column deprotection . The acid protonates the carbamate oxygen, leading to the cleavage of the tert-butyl group as isobutylene gas and CO2, yielding the free 4-cyclopentyl-1,3-thiazol-5-amine[4]. Rationale: Column temperature must be strictly controlled at 25°C–30°C to maintain structural integrity during the run.

Detection Wavelength

Aminothiazole derivatives possess a conjugated π-system that exhibits strong UV absorbance. While many methods default to 254 nm, aminothiazoles typically show an optimal absorption maximum (λmax) around 272 nm[5]. Rationale: Monitoring at 272 nm maximizes signal-to-noise ratio while avoiding the low-UV region (<210 nm) where TFA heavily absorbs, preventing baseline drift during gradient elution.

HPLC_Workflow A 1. Analyte Assessment tert-Butyl N-(4-cyclopentyl...) B 2. Column Selection End-capped C18 (Suppress Silanols) A->B C 3. Mobile Phase Setup H2O/ACN + 0.1% FA or TFA B->C D 4. Parameter Optimization Temp: 25°C (Prevent Boc Cleavage) C->D E 5. Detection UV at 254 nm & 272 nm D->E F 6. System Suitability Validate Rs > 2.0, Tf < 1.5 E->F

Figure 1: Iterative HPLC method development workflow for Boc-aminothiazoles.

Part 2: Standard Operating Procedure (SOP)

This protocol provides a self-validating system for monitoring the purity of the target compound.

Step-by-Step Methodology
  • System Preparation: Purge the HPLC system with Mobile Phase A (0.1% TFA in Milli-Q Water) and Mobile Phase B (0.1% TFA in HPLC-grade Acetonitrile)[6].

  • Column Equilibration: Install a fully end-capped C18 column (e.g., 150 mm × 4.6 mm, 5 µm). Set the column oven to 25°C. Equilibrate at 5% B for 10 column volumes until the baseline is stable.

  • Sample Preparation: Dissolve the standard in a 50:50 mixture of Water:Acetonitrile to a final concentration of 0.5 mg/mL[5]. Causality: Matching the diluent to the initial gradient conditions prevents solvent-shock, which causes peak splitting.

  • Filtration: Filter the sample through a 0.22 µm PTFE syringe filter. Store in a 4°C autosampler to prevent degradation.

  • Execution: Inject 10 µL of the sample and execute the gradient profile outlined in Table 1.

Quantitative Method Parameters

Table 1: Optimized Gradient Profile

Time (min) % Mobile Phase A (Water + 0.1% TFA) % Mobile Phase B (ACN + 0.1% TFA) Flow Rate (mL/min)
0.0 95 5 1.0
2.0 95 5 1.0
15.0 5 95 1.0
18.0 5 95 1.0
18.1 95 5 1.0

| 22.0 | 95 | 5 | 1.0 |

Table 2: System Suitability Testing (SST) Criteria

Parameter Acceptance Criteria Scientific Rationale
Retention Time (tR) %RSD ≤ 1.0% (n=5) Ensures pump stability and consistent column equilibration.
Peak Tailing Factor (Tf) ≤ 1.5 Confirms adequate suppression of secondary silanol interactions.
Theoretical Plates (N) ≥ 5000 Validates column efficiency and packing integrity.

| Resolution (Rs) | ≥ 2.0 | Ensures baseline separation from early-eluting deprotected degradants. |

Part 3: Troubleshooting Guides & FAQs

Troubleshooting_Logic Issue Chromatographic Anomaly Detected Q1 Early-eluting secondary peak? Issue->Q1 Q2 Severe peak tailing (Tf > 1.5)? Issue->Q2 Diag1 On-Column Boc Deprotection (Acid + Heat Catalyzed) Q1->Diag1 Yes Diag2 Secondary Silanol Interactions (Thiazole N vs. SiO-) Q2->Diag2 Yes Fix1 Lower Temp to 25°C Switch TFA to Formic Acid Diag1->Fix1 Fix2 Use Fully End-Capped C18 Ensure Mobile Phase pH < 3.0 Diag2->Fix2

Figure 2: Troubleshooting logic tree for peak tailing and on-column degradation.

Q1: I am observing a secondary peak eluting significantly earlier than my main peak. Its area increases when I run the column at 45°C to reduce backpressure. What is happening?

Diagnosis: You are experiencing on-column Boc deprotection. Causality: The early-eluting peak is the deprotected free amine (4-cyclopentyl-1,3-thiazol-5-amine). Because the free amine is significantly more polar than the Boc-protected starting material, it has a shorter retention time in a reversed-phase system[3]. The combination of an acidic mobile phase (0.1% TFA) and elevated thermal energy (45°C) catalyzes the cleavage of the tert-butyl carbamate bond as the analyte travels down the column. Solution: Immediately lower the column compartment temperature to 25°C. If the issue persists, switch your acidic modifier from 0.1% TFA (a strong ion-pairing acid) to 0.1% Formic Acid, which is milder but still provides sufficient silanol suppression.

Q2: My main peak is exhibiting severe tailing (Tailing Factor > 1.8), and the theoretical plate count has dropped. How do I fix this?

Diagnosis: Secondary silanol interactions. Causality: Even with the primary amine protected by the Boc group, the nitrogen atom within the thiazole ring remains weakly basic. If your mobile phase pH is too high, or if your column is aging, the residual silanols on the silica support ionize. The protonated thiazole ring interacts electrostatically with these ionized silanols, causing the molecules to "drag" and elute asymmetrically. Solution: Ensure you are using a high-purity, fully end-capped C18 column. Verify that your mobile phase contains exactly 0.1% v/v acid to maintain a pH < 3.0, ensuring all silanols remain fully protonated and neutral.

Q3: The compound is eluting very late in the run, resulting in broad peaks and poor sensitivity.

Diagnosis: Insufficient elution strength. Causality: The combination of the cyclopentyl ring, the thiazole core, and the bulky Boc group makes this molecule highly lipophilic. If your gradient is too shallow or ends at a low organic percentage, the compound will over-retain on the C18 stationary phase. Solution: Ensure your gradient ramps up to at least 95% Acetonitrile. If you are currently using Methanol, switch to Acetonitrile; Acetonitrile has a lower polarity index and acts as a stronger elution solvent in reversed-phase chromatography, which will sharpen the peak and reduce retention time[1].

Part 4: References

  • Development of a Reversed-Phase Chiral HPLC Method for Concurrent Chiral, Achiral, Assay, and Identification Analysis of Boc-L-Valine Source: SCIRP (Scientific Research Publishing) URL:[Link][2][6]

  • Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples Source: BMC Chemistry (NIH/PMC) URL:[Link][5][7][8]

  • TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis Source: Organic Process Research & Development (ACS Publications) URL:[Link][4]

Sources

Validation & Comparative

A Comparative Guide to the ¹H and ¹³C NMR Chemical Shifts of tert-butyl N-(4-cyclopentyl-1,3-thiazol-5-yl)carbamate

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern organic chemistry, providing critical insights into molecular structure. For novel compounds such as tert-butyl N-(4-cyclopentyl-1,3-thiazol-5-yl)carbamate, a key intermediate in various synthetic pathways, a thorough understanding of its spectral characteristics is paramount for unambiguous identification and purity assessment. This guide will deconstruct the anticipated ¹H and ¹³C NMR spectra of the title compound by comparing the expected chemical shifts with those of well-characterized, structurally related molecules.

Predicted ¹H NMR Chemical Shifts

The expected ¹H NMR spectrum of tert-butyl N-(4-cyclopentyl-1,3-thiazol-5-yl)carbamate is anticipated to exhibit distinct signals corresponding to the protons of the tert-butyl, cyclopentyl, and thiazole moieties, as well as the carbamate N-H proton. The predicted chemical shifts, multiplicities, and integration values are summarized in Table 1.

Table 1. Predicted ¹H NMR Chemical Shifts for tert-butyl N-(4-cyclopentyl-1,3-thiazol-5-yl)carbamate.

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
tert-butyl (-C(CH₃)₃)~1.50Singlet9H
Cyclopentyl (-CH-)~3.0 - 3.2Multiplet1H
Cyclopentyl (-CH₂-)~1.6 - 2.1Multiplet8H
Thiazole (-CH=)~7.5 - 7.7Singlet1H
Carbamate (-NH-)~8.0 - 9.0Broad Singlet1H
Comparative Analysis of ¹H NMR Data:
  • tert-Butyl Group: The nine equivalent protons of the tert-butyl group in N-Boc protected amines consistently appear as a sharp singlet in the upfield region of the spectrum, typically around 1.4-1.5 ppm.[1][2] This is due to the free rotation around the carbon-carbon single bonds and the absence of adjacent protons for coupling.[2]

  • Cyclopentyl Group: The protons of the cyclopentyl ring are expected to produce complex multiplets due to spin-spin coupling between adjacent non-equivalent protons. The methine proton directly attached to the thiazole ring is anticipated to be the most downfield of the cyclopentyl signals, likely appearing in the range of 3.0-3.2 ppm. The remaining methylene protons will likely resonate as overlapping multiplets between 1.6 and 2.1 ppm.

  • Thiazole Proton: The chemical shift of the proton on the thiazole ring is influenced by the nature and position of its substituents. In related 4-substituted-1,3-thiazole derivatives, the C2-H proton typically resonates as a singlet in the aromatic region.[3] Given the electron-donating nature of the cyclopentyl group at the C4-position and the carbamate at the C5-position, the C2-H proton is predicted to appear at approximately 7.5-7.7 ppm.

  • Carbamate N-H Proton: The chemical shift of the N-H proton of a carbamate is highly variable and dependent on factors such as solvent, concentration, and temperature.[2] It is often observed as a broad singlet and can be identified by its disappearance upon a D₂O exchange experiment.[2] In many N-aryl carbamates, this proton resonates in the downfield region of 8.0-9.0 ppm.[1]

Predicted ¹³C NMR Chemical Shifts

The ¹³C NMR spectrum will provide valuable information on the carbon framework of the molecule. The predicted chemical shifts for each unique carbon atom are presented in Table 2.

Table 2. Predicted ¹³C NMR Chemical Shifts for tert-butyl N-(4-cyclopentyl-1,3-thiazol-5-yl)carbamate.

CarbonPredicted Chemical Shift (δ, ppm)
tert-butyl (-C (CH₃)₃)~80 - 82
tert-butyl (-C(CH₃ )₃)~28
Carbamate (-C =O)~153 - 155
Thiazole (C2)~158 - 160
Thiazole (C4)~145 - 148
Thiazole (C5)~115 - 118
Cyclopentyl (-C H-)~38 - 42
Cyclopentyl (-C H₂-)~25 - 33
Comparative Analysis of ¹³C NMR Data:
  • tert-Butyl and Carbamate Carbons: The quaternary carbon of the tert-butyl group is typically observed around 80-82 ppm, while the three equivalent methyl carbons resonate at approximately 28 ppm.[1] The carbonyl carbon of the carbamate functional group is expected in the downfield region, generally between 153 and 155 ppm.[1]

  • Thiazole Carbons: The chemical shifts of the thiazole ring carbons are sensitive to the electronic effects of the substituents. Based on data from various substituted thiazoles, the C2 carbon is anticipated to be the most downfield of the ring carbons, appearing around 158-160 ppm.[3] The C4 and C5 carbons, bearing the cyclopentyl and carbamate groups respectively, are predicted to resonate at approximately 145-148 ppm and 115-118 ppm.

  • Cyclopentyl Carbons: The methine carbon of the cyclopentyl group directly attached to the thiazole ring is expected to have a chemical shift in the range of 38-42 ppm. The methylene carbons of the cyclopentyl ring will likely appear as multiple signals in the 25-33 ppm range.

Experimental Protocol for NMR Data Acquisition

To obtain high-quality ¹H and ¹³C NMR spectra for tert-butyl N-(4-cyclopentyl-1,3-thiazol-5-yl)carbamate, the following experimental protocol is recommended:

  • Sample Preparation:

    • Weigh approximately 5-10 mg of the purified compound into a clean, dry vial.

    • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Chloroform-d (CDCl₃) is a common choice for initial characterization.

    • Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

    • Transfer the solution to a 5 mm NMR tube.

  • ¹H NMR Data Acquisition:

    • Place the NMR tube in the spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

    • Acquire the spectrum using standard parameters for a small organic molecule (e.g., 30-45° pulse angle, 2-4 second acquisition time, 1-5 second relaxation delay).

    • Typically, 16-64 scans are sufficient for a sample of this concentration.

  • ¹³C NMR Data Acquisition:

    • Use a standard proton-decoupled pulse sequence (e.g., zgpg30).

    • A larger number of scans (e.g., 1024 or more) will likely be required to achieve a good signal-to-noise ratio, depending on the sample concentration and instrument sensitivity.

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).

    • Perform phase and baseline corrections.

    • Calibrate the chemical shift axis using the TMS signal at 0.00 ppm.

    • Integrate the peaks in the ¹H spectrum to determine the relative number of protons.

Visualization of Molecular Structure and Key NMR Correlations

The following diagram illustrates the molecular structure of tert-butyl N-(4-cyclopentyl-1,3-thiazol-5-yl)carbamate and highlights the key proton and carbon environments discussed in this guide.

G cluster_molecule tert-butyl N-(4-cyclopentyl-1,3-thiazol-5-yl)carbamate N1 N C2 C N1->C2 S3 S C2->S3 H2 H C2->H2 ¹H: ~7.5-7.7 ppm ¹³C: ~158-160 ppm C4 C S3->C4 C5 C C4->C5 Cyclopentyl Cyclopentyl C4->Cyclopentyl ¹H: ~1.6-3.2 ppm ¹³C: ~25-42 ppm C5->N1 NH N-H C5->NH ¹H: ~8.0-9.0 ppm C_O C=O NH->C_O O_Boc O C_O->O_Boc tBu t-Bu O_Boc->tBu ¹H: ~1.50 ppm ¹³C: ~28, 80-82 ppm

Caption: Molecular structure and predicted key NMR shifts.

Conclusion

This guide provides a robust framework for the interpretation of the ¹H and ¹³C NMR spectra of tert-butyl N-(4-cyclopentyl-1,3-thiazol-5-yl)carbamate. While the presented chemical shifts are predictive and based on comparative analysis of related structures, they offer a reliable starting point for researchers working with this compound. Experimental verification using the outlined protocol is strongly recommended for definitive structural confirmation.

References

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2008). Introduction to Spectroscopy (4th ed.). Cengage Learning.
  • MDPI. (n.d.). Benzyl-N-[4-(2-hydroxyethyl)-1,3-thiazol-2-yl]carbamate. Retrieved from [Link]

Sources

A Comparative Guide to LC-MS Validation for the Purity Assessment of tert-butyl N-(4-cyclopentyl-1,3-thiazol-5-yl)carbamate

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical development, the rigorous confirmation of an active pharmaceutical ingredient's (API) purity is not merely a regulatory formality but a cornerstone of drug safety and efficacy. This guide provides an in-depth, experience-driven comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) validation strategies for ascertaining the purity of tert-butyl N-(4-cyclopentyl-1,3-thiazol-5-yl)carbamate, a key intermediate in the synthesis of various therapeutic agents. We will move beyond rote procedural descriptions to explore the scientific rationale behind methodological choices, ensuring a robust and self-validating analytical system.

The purity of any drug substance is a critical quality attribute that can significantly impact its safety and therapeutic effect.[1] Impurities, even at trace levels, can be pharmacologically active or toxic.[2] Therefore, regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH) have established stringent guidelines for the identification, qualification, and control of impurities in new drug substances.[2] LC-MS has emerged as the analytical technique of choice for this purpose, offering a powerful combination of separation and detection capabilities.[3]

This guide will delve into a comparative analysis of two primary LC-MS approaches for purity validation: a standard High-Performance Liquid Chromatography (HPLC) with a single quadrupole mass spectrometer and a more advanced Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with a high-resolution mass spectrometer (HRMS). The discussion will be framed within the context of ICH and FDA guidelines, providing a practical roadmap for researchers, scientists, and drug development professionals.[4][5]

The Imperative of a Stability-Indicating Method

Before delving into the comparative analysis, it is crucial to underscore the foundational principle of a "stability-indicating" method. An analytical method's ability to unequivocally assess the analyte in the presence of its potential degradation products, process impurities, and other matrix components is paramount.[5] This is where forced degradation studies, as mandated by ICH guideline Q1A(R2), become indispensable.[6][7] By subjecting the drug substance to a variety of stress conditions (e.g., acid, base, oxidation, heat, and light), we can intentionally generate degradation products.[6][8] The subsequent analysis of these stressed samples allows us to challenge the analytical method's specificity and confirm that any degradants are well-separated from the main API peak.[7][9]

Experimental Workflow for Forced Degradation and Purity Validation

The following diagram illustrates a typical workflow for conducting forced degradation studies and subsequent LC-MS purity validation.

Forced Degradation and Purity Validation Workflow cluster_0 Forced Degradation cluster_1 LC-MS Analysis & Method Comparison cluster_2 Data Analysis & Purity Assessment API tert-butyl N-(4-cyclopentyl-1,3-thiazol-5-yl)carbamate Stress Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) API->Stress StressedSamples Stressed Samples Stress->StressedSamples LCMS_Method1 Method 1: HPLC-Single Quad MS StressedSamples->LCMS_Method1 LCMS_Method2 Method 2: UHPLC-HRMS StressedSamples->LCMS_Method2 Data_Acquisition Data Acquisition LCMS_Method1->Data_Acquisition LCMS_Method2->Data_Acquisition Peak_Integration Peak Integration & Purity Calculation Data_Acquisition->Peak_Integration Impurity_ID Impurity Identification & Structural Elucidation Data_Acquisition->Impurity_ID Validation_Report Validation Report Peak_Integration->Validation_Report Impurity_ID->Validation_Report Method Validation Parameters Validation Analytical Method Validation Specificity Specificity Validation->Specificity Linearity Linearity Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision (Repeatability & Intermediate) Validation->Precision LOD Limit of Detection (LOD) Validation->LOD LOQ Limit of Quantitation (LOQ) Validation->LOQ Robustness Robustness Validation->Robustness Range Range Linearity->Range

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of tert-butyl N-(4-cyclopentyl-1,3-thiazol-5-yl)carbamate

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the integrity of our work extends beyond the bench; it encompasses the entire lifecycle of the chemical compounds we handle, including their safe and compliant disposal. This guide provides an in-depth, procedural framework for the proper disposal of tert-butyl N-(4-cyclopentyl-1,3-thiazol-5-yl)carbamate.

Hazard Assessment and Characterization: A Precautionary Approach

The chemical structure of tert-butyl N-(4-cyclopentyl-1,3-thiazol-5-yl)carbamate dictates its potential hazard profile. Thiazole derivatives can be flammable and exhibit toxic properties, while carbamates are a class of compounds that include pesticides known for their potential as cholinesterase inhibitors.[1][2][3][4] Therefore, in the absence of specific toxicological data, we must assume a significant hazard potential.

Hazard CategoryPotential Hazard Based on Functional GroupsRationale and Precautionary Statements
Health Hazards Acute Toxicity (Oral, Dermal, Inhalation): Assumed to be harmful or toxic if swallowed, inhaled, or in contact with skin.[5][6][7] Skin/Eye Irritation: Assumed to cause skin irritation and serious eye damage.[5][6] Cholinesterase Inhibition: Carbamate moiety suggests potential for neurotoxic effects.[3][4]Handle with appropriate personal protective equipment at all times. Avoid creating dust. All operations should be conducted in a chemical fume hood. In case of exposure, seek immediate medical attention.
Physical Hazards Flammability: Thiazole is classified as a flammable liquid.[2][5] While this derivative is a solid, it should be considered combustible.Keep away from heat, sparks, open flames, and hot surfaces. Store in a cool, well-ventilated area away from oxidizing agents.[2]
Environmental Hazards Aquatic Toxicity: Assumed to be harmful or toxic to aquatic life.[1]Prevent entry into waterways, sewers, or soil.[1] Under no circumstances should this compound or its solutions be disposed of down the drain.[3]

Personal Protective Equipment (PPE): Your First Line of Defense

Before handling the compound or its waste, ensure the following PPE is worn. The causality is simple: creating an impermeable barrier between you and the hazardous material is non-negotiable.

  • Eye Protection: Wear chemical safety goggles or a face shield that complies with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.

  • Hand Protection: Use chemical-resistant gloves (e.g., nitrile rubber) inspected for integrity before each use. Dispose of contaminated gloves immediately as hazardous waste.[3]

  • Body Protection: A flame-resistant laboratory coat is mandatory. For handling larger quantities or cleaning spills, consider a chemical-resistant apron.

  • Respiratory Protection: All handling of the solid compound and its solutions must be performed within a certified chemical fume hood to prevent inhalation of dust or aerosols.[3]

Strategic Disposal Protocols: A Step-by-Step Guide

The fundamental principle of chemical waste management is segregation.[8][9] Never mix incompatible waste streams. This compound and its associated waste must be treated as hazardous chemical waste .

Protocol 3.1: Disposal of Solid Waste

This protocol applies to unused or expired tert-butyl N-(4-cyclopentyl-1,3-thiazol-5-yl)carbamate.

  • Container Selection: Designate a clearly labeled, sealable, and chemically compatible container for solid hazardous waste. High-density polyethylene (HDPE) is a suitable choice.[3]

  • Labeling: The container must be labeled before the first item of waste is added. The label must include:

    • The words "Hazardous Waste ".[1]

    • The full chemical name: "tert-butyl N-(4-cyclopentyl-1,3-thiazol-5-yl)carbamate ". Do not use abbreviations.[10]

    • The primary hazards: "Toxic ", "Irritant ".

    • The date accumulation started.

  • Waste Collection: Carefully transfer the solid waste into the designated container, minimizing the generation of dust.

  • Storage: Keep the container sealed at all times, except when adding waste. Store it in a designated satellite accumulation area, segregated from incompatible materials like strong acids, bases, and oxidizing agents.[8][9]

  • Final Disposal: Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) department or a licensed professional waste disposal service.[1][6]

Protocol 3.2: Disposal of Liquid Waste

This protocol applies to solutions containing tert-butyl N-(4-cyclopentyl-1,3-thiazol-5-yl)carbamate (e.g., from reaction workups or chromatography).

  • Container Selection: Use a dedicated, leak-proof, and sealable container appropriate for the solvent used (e.g., a solvent safety can for flammable organic solvents).

  • Labeling: As with solid waste, the container must be clearly labeled with "Hazardous Waste ", the full chemical name, the solvent system (e.g., "Dichloromethane/Methanol"), an estimated concentration of the compound, and the associated hazards ("Toxic ", "Flammable Liquid ").

  • Waste Collection: Pour the liquid waste carefully into the container, using a funnel to prevent spills.

  • Storage: Keep the container tightly sealed in a designated satellite accumulation area, within secondary containment (e.g., a spill tray), and segregated from incompatible waste streams.

  • Final Disposal: Contact your EHS department for collection and disposal. Do not mix halogenated and non-halogenated solvent waste unless explicitly permitted by your institution's disposal guidelines.

Protocol 3.3: Disposal of Contaminated Materials

Any item that comes into direct contact with the compound is considered hazardous waste.

  • Collection: Place all contaminated disposable items—including gloves, weighing papers, pipette tips, syringe filters, and paper towels used for cleanup—into the designated solid hazardous waste container for tert-butyl N-(4-cyclopentyl-1,3-thiazol-5-yl)carbamate.[1][3]

  • Contaminated Glassware:

    • Rinsing: Triple-rinse the glassware with a suitable solvent. The first rinse should be collected and disposed of as liquid hazardous waste.[10] Subsequent rinses may also need to be collected, depending on institutional policy.

    • Washing: After rinsing, the glassware can typically be washed with detergent and water.

    • Broken Glassware: Contaminated broken glassware must be placed in a puncture-proof container (e.g., a "sharps" box or a sturdy cardboard box specifically for this purpose), sealed, and labeled as hazardous waste with the name of the contaminant.[10]

Waste Segregation and Disposal Workflow

The following diagram outlines the critical decision-making process for segregating and managing waste generated from the use of tert-butyl N-(4-cyclopentyl-1,3-thiazol-5-yl)carbamate.

WasteDisposalWorkflow Disposal Workflow for tert-butyl N-(4-cyclopentyl-1,3-thiazol-5-yl)carbamate start Waste Generation Point (Fume Hood) is_solid Is the waste a solid or contaminated disposable? start->is_solid is_liquid Is the waste a liquid solution? start->is_liquid is_glass Is the waste contaminated glassware? start->is_glass solid_waste Solid Hazardous Waste Container Label: 'Toxic Solid Waste, tert-butyl N-(4-cyclopentyl-1,3-thiazol-5-yl)carbamate' is_solid->solid_waste Yes liquid_waste Liquid Hazardous Waste Container Label: 'Toxic/Flammable Liquid Waste, [Solvent], [Compound Name]' is_liquid->liquid_waste Yes glass_rinse Triple-rinse with solvent is_glass->glass_rinse Yes storage Store in Designated Satellite Accumulation Area (Segregated & in Secondary Containment) solid_waste->storage liquid_waste->storage collect_rinsate Collect first rinse (and subsequent, per policy) into Liquid Waste Container glass_rinse->collect_rinsate broken_glass Is glassware broken? glass_rinse->broken_glass collect_rinsate->liquid_waste wash_glass Wash glassware normally broken_glass->wash_glass No sharps_box Puncture-Proof Sharps Box Label: 'Contaminated Sharps, [Compound Name]' broken_glass->sharps_box Yes sharps_box->storage disposal Arrange Pickup by EHS or Licensed Disposal Service storage->disposal

Caption: Decision workflow for proper waste segregation.

Emergency Procedures: Spill Management

Accidents happen, but a prepared response is critical to maintaining safety.

  • Evacuate and Alert: If a significant spill occurs, alert personnel in the immediate area and evacuate. Inform your laboratory supervisor and EHS office immediately.

  • Isolate the Area: Restrict access to the spill area.

  • Assess the Hazard: For a minor spill of solid material that you are trained to handle:

    • Ensure you are wearing the full, appropriate PPE.

    • Do not use water , as this may spread the contamination.[3]

    • Gently cover the spill with an inert absorbent material like vermiculite, sand, or a spill pad to prevent dust from becoming airborne.[3]

  • Cleanup: Carefully sweep or scoop the absorbent material and spilled compound into the designated solid hazardous waste container.

  • Decontamination: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., isopropanol or ethanol), followed by soap and water. All cleaning materials must be disposed of as solid hazardous waste.[1]

  • For large spills or spills of solutions: Do not attempt to clean them up yourself. Evacuate, close the doors, and wait for trained emergency responders.

By adhering to these rigorous, safety-first protocols, you ensure not only your personal safety and that of your colleagues but also maintain environmental stewardship and regulatory compliance. Trust in these procedures is built upon the foundational principles of chemical safety and risk mitigation.

References

  • Benchchem. (2025). Proper Disposal of 4-(2,4-Dimethylphenyl)
  • metasci. (n.d.). Safety Data Sheet Thiazole.
  • United States Environmental Protection Agency. (2026, January 6). Disposal of Pesticides. EPA.
  • United States Environmental Protection Agency. (n.d.). Guidelines for the Disposal of Small Quantities of Unused Pesticides. EPA.
  • ECHEMI. (n.d.).
  • CymitQuimica. (n.d.). tert-butyl N-(4-methyl-1,3-thiazol-2-yl)
  • Santa Cruz Biotechnology. (n.d.). Thiazole. Santa Cruz Biotechnology.
  • CAMEO Chemicals. (n.d.). CARBAMATE PESTICIDE, LIQUID, POISONOUS, FLAMMABLE. NOAA.
  • HazComFast. (n.d.). Thiazole (CAS 288-47-1)
  • Labor Security System. (n.d.). Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions. Labor Security System.
  • Benchchem. (2025). Navigating the Safe Disposal of Methyl (4-formylphenyl)
  • Sigma-Aldrich. (n.d.).
  • NextSDS. (n.d.). tert-butyl N-(4-bromo-1,3-thiazol-5-yl)
  • Physikalisch-Technische Bundesanstalt. (n.d.).
  • ChemicalBook. (n.d.).
  • American Chemical Society. (n.d.). Hazardous Waste and Disposal. ACS.org.
  • M. J. M. Copley, et al. (1965). The thermal decomposition of t-alkyl N-arylcarbamates. I. The effect of ring substituents. Canadian Journal of Chemistry, 43(11), 3151-3156.
  • P. G. M. Wuts, T. W. Greene. (2014). Protonation Sites and Dissociation Mechanisms of t-Butylcarbamates in Tandem Mass Spectrometric Assays for Newborn Screening. Journal of The American Society for Mass Spectrometry, 25(7), 1156-1165.
  • Wikipedia. (n.d.). Thiazole.
  • Amazon S3. (2017, May 29).
  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. CWU.
  • PubChem. (n.d.). Thiazol-5-ylmethyl ((1S,2S,4S)-1-benzyl-4-(((1,1-dimethylethoxy)carbonyl)amino)-2-hydroxy-5-phenylpentyl)carbamate.
  • ChemicalBook. (2026, January 19).
  • Lehigh University. (n.d.). HAZARDOUS WASTE DISPOSAL PROCEDURES HANDBOOK.
  • PubChem. (n.d.). tert-butyl N-(5-sulfamoyl-1,3,4-thiadiazol-2-yl)carbamate.
  • Bo, L., et al. (2006). Aqueous Phosphoric Acid as a Mild Reagent for Deprotection of tert-Butyl Carbamates, Esters, and Ethers. The Journal of Organic Chemistry, 71(24), 9191-9194.
  • Physikalisch-Technische Bundesanstalt. (n.d.).
  • Reed College. (n.d.).
  • IntechOpen. (2020, June 29).
  • StatPearls. (2023, May 1). Carbamate Toxicity.
  • MDPI. (2022, August 30). Synthesis and Biological Evaluation of Thiazole-Based Derivatives with Potential against Breast Cancer and Antimicrobial Agents.
  • United States Environmental Protection Agency. (n.d.). Method 632.
  • ACS Omega. (2021, July 19). Synthesis and Biological Evaluation of Thiazole-Based Derivatives as Potential Acetylcholinesterase Inhibitors.
  • PMC. (n.d.). Green Biocatalyst for Ultrasound-Assisted Thiazole Derivatives: Synthesis, Antibacterial Evaluation, and Docking Analysis.

Sources

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.